2,4-Dinitrobenzoyl chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dinitrobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O5/c8-7(11)5-2-1-4(9(12)13)3-6(5)10(14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETVWNJEAWTHHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174032 | |
| Record name | 2,4-Dinitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20195-22-6 | |
| Record name | 2,4-Dinitrobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20195-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dinitrobenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020195226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dinitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dinitrobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.602 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-Dinitrobenzoyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ9Q2PGX6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2,4-Dinitrobenzoyl chloride CAS number and molecular structure
An In-depth Technical Guide to 2,4-Dinitrobenzoyl Chloride For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on this compound, a significant reagent in chemical synthesis and analysis. This document details its chemical identity, physicochemical properties, relevant experimental protocols, and key reaction pathways.
Chemical Identity and Molecular Structure
This compound is a derivative of benzoic acid and is classified as an acyl chloride. It is a reactive compound used in various chemical syntheses, particularly for the derivatization of alcohols and amines.
CAS Number: 20195-22-6[1][2][3]
Molecular Formula: C₇H₃ClN₂O₅[1][2][3]
IUPAC Name: this compound[2]
Synonyms: Benzoyl chloride, 2,4-dinitro-[2]
The molecular structure of this compound consists of a benzene ring substituted with two nitro groups at positions 2 and 4, and a benzoyl chloride group at position 1.
Caption: Molecular structure of this compound.
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 230.56 g/mol | [1][2][3] |
| Density | 1.652 g/cm³ | [1] |
| Boiling Point | 352.1 °C at 760 mmHg | [1] |
| Melting Point | 68-69 °C | [4] |
| Flash Point | 166.7 °C | [1] |
| Vapor Pressure | 3.93E-05 mmHg at 25°C | [1] |
| Refractive Index | 1.629 | [1] |
| LogP | 2.92840 | [1] |
Experimental Protocols
Synthesis of this compound from 2,4-Dinitrobenzoic Acid
This protocol describes a common method for the synthesis of this compound. The reaction involves the conversion of the carboxylic acid to an acyl chloride using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Caption: Workflow for the synthesis of this compound.
Methodology:
-
Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and products.
-
Reaction: Place 2,4-dinitrobenzoic acid into the flask. Add an excess of thionyl chloride (SOCl₂).
-
Reflux: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Purification: After the reaction is complete, distill off the excess thionyl chloride under reduced pressure. The crude this compound can be purified by recrystallization or distillation.
Note: This reaction should be performed with caution in a well-ventilated fume hood as the byproducts (HCl and SO₂) are toxic and corrosive.
Derivatization of Alcohols
This compound is used to convert alcohols into their corresponding 2,4-dinitrobenzoate esters. These esters are often crystalline solids with sharp melting points, which can be used for the identification and characterization of the original alcohol.
Caption: Reaction pathway for the derivatization of alcohols.
Methodology:
-
Reaction Setup: In a dry test tube, dissolve a small amount of the alcohol to be tested in a suitable solvent (e.g., pyridine or an inert solvent with a catalytic amount of pyridine).
-
Addition of Reagent: Add a slight excess of this compound to the solution.
-
Reaction: Gently warm the mixture for a few minutes.
-
Isolation of Derivative: Cool the reaction mixture and add water to precipitate the ester. The solid derivative is then collected by filtration.
-
Purification and Analysis: The crude ester is purified by recrystallization from a suitable solvent (e.g., ethanol). The melting point of the purified derivative is then determined and compared with literature values for identification.
Safety and Handling
This compound is a corrosive and moisture-sensitive solid.[5] It can cause severe skin burns and eye damage.[5] It is also suspected of causing genetic defects.[5] Contact with water liberates toxic gas.[5][6]
Precautionary Measures:
-
Handle in a well-ventilated fume hood.[6]
-
Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place, away from moisture and incompatible materials such as bases and strong oxidizing agents.[6]
-
In case of skin or eye contact, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[5]
-
If inhaled, move to fresh air and seek medical attention.[5]
-
If swallowed, rinse mouth with water and do NOT induce vomiting; seek immediate medical attention.[5]
This guide is intended for use by qualified professionals and should be supplemented with a thorough review of the full Safety Data Sheet (SDS) before handling this chemical.
References
- 1. This compound | CAS#:20195-22-6 | Chemsrc [chemsrc.com]
- 2. This compound | C7H3ClN2O5 | CID 88401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Laboratory Synthesis and Purification of 2,4-Dinitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the laboratory-scale synthesis and purification of 2,4-dinitrobenzoyl chloride, a key reagent in various chemical syntheses. The information presented is curated for professionals in research and development, with a focus on detailed experimental protocols, data presentation, and process visualization.
Overview and Chemical Properties
This compound is a reactive acyl chloride used as a derivatizing agent and a building block in the synthesis of more complex molecules, including potential pharmaceutical compounds. Its chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 20195-22-6[1][2][3] |
| Molecular Formula | C₇H₃ClN₂O₅[1][3] |
| Molecular Weight | 230.56 g/mol [1] |
| Boiling Point | 352.1°C at 760 mmHg[4] |
| Density | 1.652 g/cm³[4] |
Synthesis of this compound
The primary laboratory method for the synthesis of this compound is the chlorination of 2,4-dinitrobenzoic acid. Thionyl chloride (SOCl₂) is a commonly used and effective chlorinating agent for this transformation.
Reaction Scheme
Experimental Protocol
This protocol is based on established procedures for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride.
Materials:
-
2,4-Dinitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dry toluene
-
1,2-Dichloroethane (optional solvent)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Gas trap (for SO₂ and HCl)
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, place 2,4-dinitrobenzoic acid. Under a fume hood, add an excess of thionyl chloride (approximately 2-3 equivalents). A few drops of dimethylformamide (DMF) can be added as a catalyst.
-
Reaction: Equip the flask with a reflux condenser connected to a gas trap to neutralize the evolving HCl and SO₂ gases. Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation under atmospheric pressure. To ensure complete removal, dry toluene can be added to the residue and then removed under reduced pressure using a rotary evaporator. This process is repeated 2-3 times.
-
Isolation: The resulting crude this compound can then be purified.
A reported synthesis using dichlorosulfoxide (thionyl chloride) in 1,2-dichloroethane with heating for 2 hours claims a yield of 98.8%.
Purification of this compound
Purification of the crude product is essential to remove any unreacted starting material and byproducts. The two primary methods for purification are distillation and recrystallization.
Purification by Distillation
Procedure:
-
Assemble a distillation apparatus suitable for vacuum distillation.
-
Carefully transfer the crude this compound to the distillation flask.
-
Heat the flask gently under reduced pressure.
-
Collect the fraction that distills at the appropriate boiling point. The boiling point of this compound is reported to be 352.1°C at 760 mmHg[4], so a high vacuum will be required to achieve distillation at a manageable temperature.
Purification by Recrystallization
Procedure:
-
Solvent Selection: Based on analogous compounds, suitable solvents for recrystallization include petroleum ether, carbon tetrachloride, or a mixed solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period. The charcoal is then removed by hot filtration.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Process Workflow
The overall process from starting material to purified product can be visualized as follows:
Safety Considerations
-
This compound is a corrosive and lachrymatory substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Thionyl chloride is a corrosive and toxic chemical that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood.
-
The reaction of thionyl chloride with carboxylic acids produces hydrogen chloride (HCl) and sulfur dioxide (SO₂) , which are toxic and corrosive gases. A gas trap is essential to neutralize these byproducts.
-
Due to the presence of nitro groups, dinitro-compounds should be handled with care as they can be thermally sensitive. Avoid excessive heating during distillation.
This guide provides a framework for the synthesis and purification of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.
References
An In-depth Technical Guide to the Reaction of 2,4-Dinitrobenzoyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the reaction mechanism between 2,4-dinitrobenzoyl chloride and primary amines. This reaction is a cornerstone in various chemical and biomedical applications, including the synthesis of novel compounds and the derivatization of amines for analytical purposes.
Core Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction of this compound with a primary amine is a classic example of nucleophilic acyl substitution. The mechanism proceeds through a well-established addition-elimination pathway. The presence of two electron-withdrawing nitro groups on the benzoyl chloride ring significantly activates the carbonyl carbon towards nucleophilic attack.
The overall reaction is as follows:
R-NH₂ + O₂N-C₆H₃(NO₂)-COCl → O₂N-C₆H₃(NO₂)-CONH-R + HCl
The reaction mechanism can be broken down into the following key steps:
-
Nucleophilic Attack: The primary amine (R-NH₂), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound. This step leads to the formation of a tetrahedral intermediate.[1]
-
Formation of the Tetrahedral Intermediate: This intermediate is zwitterionic, with a negative charge on the oxygen atom and a positive charge on the nitrogen atom.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.[1]
-
Deprotonation: A base, typically another molecule of the primary amine, removes a proton from the nitrogen atom to yield the final N-substituted-2,4-dinitrobenzamide and the amine hydrochloride salt.[1]
Kinetic studies have shown that in many cases, the rate-determining step is the departure of the leaving group.[2] However, in some instances, particularly in non-polar solvents, the formation of the zwitterionic intermediate can be the rate-limiting step.[2]
Figure 1: Nucleophilic acyl substitution mechanism.
Quantitative Data Summary
The reaction of dinitrobenzoyl chloride and its analogs with primary amines is often utilized in derivatization for chromatographic analysis. The following table summarizes detection limits for various biogenic amines derivatized with 3,5-dinitrobenzoyl chloride, a closely related reagent.
| Biogenic Amine | Detection Limit (µg/L) | Injected Amount (pg) |
| Agmatine | ~124-864 | ~203-1410 |
| Cadaverine | ~124-864 | ~203-1410 |
| Histamine | ~124-864 | ~203-1410 |
| Octopamine | ~124-864 | ~203-1410 |
| 2-Phenylethylamine | ~124-864 | ~203-1410 |
| Putrescine | ~124-864 | ~203-1410 |
| Serotonin | ~124-864 | ~203-1410 |
| Spermidine | ~124-864 | ~203-1410 |
| Spermine | ~124-864 | ~203-1410 |
| Tryptamine | ~124-864 | ~203-1410 |
| Tyramine | ~124-864 | ~203-1410 |
| Data from a study on derivatization with 3,5-dinitrobenzoyl chloride for HPLC analysis.[3][4] |
Experimental Protocols
A. Synthesis of N-Alkyl-3,5-dinitrobenzamides
This protocol is a general method for the synthesis of N-alkyl-3,5-dinitrobenzamides, which are of interest for their antimycobacterial properties.[5][6]
-
Materials:
-
3,5-Dinitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Appropriate primary amine (e.g., alkylamine)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
A solution of 3,5-dinitrobenzoic acid in dichloromethane is treated with an excess of thionyl chloride.
-
The mixture is refluxed for several hours to form 3,5-dinitrobenzoyl chloride. The excess thionyl chloride is removed under reduced pressure.
-
The crude 3,5-dinitrobenzoyl chloride is dissolved in fresh dichloromethane.
-
The primary amine and triethylamine are added dropwise to the solution at 0°C.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The mixture is washed with water, dilute HCl, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the pure N-alkyl-3,5-dinitrobenzamide.
-
B. Derivatization of Biogenic Amines for HPLC Analysis
This protocol describes the pre-column derivatization of biogenic amines using 3,5-dinitrobenzoyl chloride for subsequent HPLC analysis.[3][4]
-
Materials:
-
Sample containing biogenic amines
-
1 M NaOH
-
2-propanol
-
50 mM 3,5-dinitrobenzoyl chloride in acetonitrile
-
2 M HCl
-
-
Procedure:
-
The sample is mixed with 1 M NaOH.
-
2-propanol is added, followed by the 3,5-dinitrobenzoyl chloride solution.
-
The mixture is vortexed and allowed to react at room temperature for approximately 3 minutes.
-
The reaction is terminated by the addition of 2 M HCl.
-
The resulting solution containing the derivatized amines is then ready for injection into the HPLC system.
-
Figure 2: Experimental workflows for synthesis and derivatization.
Applications in Research and Drug Development
The reaction of this compound and its analogs with primary amines is a versatile tool in several scientific domains:
-
Derivatization Agent: As demonstrated, these reagents are used to derivatize primary and secondary amines for chromatographic analysis, enhancing their detection by UV or fluorescence detectors.[7][8][9] This is particularly useful in the analysis of biogenic amines in food and biological samples.[3][4][9]
-
Medicinal Chemistry: The resulting N-substituted dinitrobenzamides have shown potential as antimycobacterial agents.[5][6] The dinitrobenzamide scaffold is a key component of inhibitors for decaprenylphosphoryl-β-d-ribose oxidase (DprE1), an essential enzyme in Mycobacterium tuberculosis.[5][6]
-
Kinetic Studies: The reaction serves as a model system for studying nucleophilic substitution reactions, providing insights into the effects of solvent, temperature, and substrate structure on reaction rates and mechanisms.[2][10]
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Aminolysis of 1-(1-Hydroxybenzotriazolyl)-2,4-dinitrobenzene and 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine [file.scirp.org]
- 3. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scienceopen.com [scienceopen.com]
- 10. Effect of amine nature on reaction rate and mechanism in nucleophilic substitution reactions of 2,4-dinitrophenyl X-substituted benzenesulfonates with alicyclic secondary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reaction of 2,4-Dinitrobenzoyl Chloride with Phenols and Alcohols for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reaction between 2,4-dinitrobenzoyl chloride and various phenols and alcohols. This esterification reaction is a cornerstone in the derivatization of hydroxyl-containing compounds for analytical purposes and holds significant potential in the synthesis of bioactive molecules for drug development. This document details the underlying reaction mechanism, presents available quantitative data on reaction kinetics and yields, provides exemplary experimental protocols, and explores the applications of the resulting 2,4-dinitrobenzoate esters in medicinal chemistry, particularly in the design of enzyme inhibitors and anticancer agents.
Introduction
The reaction of this compound with phenols and alcohols results in the formation of highly crystalline 2,4-dinitrobenzoate esters. The two electron-withdrawing nitro groups on the benzoyl chloride moiety render the carbonyl carbon highly electrophilic, facilitating a rapid and often quantitative reaction with the nucleophilic hydroxyl groups of phenols and alcohols. This reactivity, coupled with the strong ultraviolet (UV) absorbance of the dinitrophenyl group, has made this compound a valuable reagent for the derivatization of hydroxyl compounds in analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Beyond its analytical applications, the 2,4-dinitrophenyl (DNP) moiety is a recognized pharmacophore in medicinal chemistry. Its inclusion in molecular structures can impart or enhance biological activity. This guide will explore the synthesis of molecules incorporating the DNP group and their potential as therapeutic agents.
Reaction Mechanism and Kinetics
The reaction of this compound with phenols and alcohols proceeds via a nucleophilic acyl substitution, specifically through an addition-elimination mechanism.
General Mechanism
The reaction is initiated by the nucleophilic attack of the hydroxyl group of the phenol or alcohol on the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. A proton is then lost from the hydroxyl group, typically facilitated by a base, to yield the final ester product and hydrochloric acid.
A study on the acyl transfer reactions of 2,4-dinitrophenyl furoates with substituted phenoxides supports a stepwise addition-elimination mechanism where the initial nucleophilic attack is the rate-determining step.[1] The reaction exhibits second-order kinetics.[1]
Factors Influencing Reaction Rate
-
Nucleophilicity of the Hydroxyl Group: The reactivity of the alcohol or phenol is dependent on the nucleophilicity of the hydroxyl oxygen. Alcohols are generally more nucleophilic than phenols, and primary alcohols react faster than secondary alcohols, which are in turn more reactive than tertiary alcohols due to steric hindrance.[2] Phenols, while less nucleophilic than alcohols, are still reactive enough to undergo esterification. The presence of electron-donating groups on the phenol ring can increase nucleophilicity, while electron-withdrawing groups decrease it.
-
Solvent: The choice of solvent can influence the reaction rate. Aprotic solvents are generally preferred to avoid solvolysis of the acyl chloride.
-
Base: A weak base, such as pyridine, is often added to the reaction mixture to neutralize the hydrochloric acid byproduct, which can otherwise protonate the starting alcohol or phenol, reducing its nucleophilicity.
Quantitative Kinetic Data
| Enzyme Target | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| Bovine Cathepsin B | 7.93 x 10² |
| Human Cathepsin L | 2.16 x 10² |
| F. hepatica Cathepsin L-like protease | 3.73 x 10² |
| Table 1: Second-order rate constants for the inhibition of various proteases by a DNP-labeled peptidyl diazomethyl ketone.[3] |
These values, although for a more complex system, indicate a rapid reaction, which is characteristic of the reaction between this compound and nucleophiles.
Experimental Protocols
The following protocols are provided as general guidelines for the synthesis of 2,4-dinitrobenzoate esters from phenols and alcohols. Optimization of reaction conditions may be necessary for specific substrates.
General Procedure for the Esterification of an Alcohol
This procedure is adapted from methods for preparing 3,5-dinitrobenzoates and can be applied to this compound.[4]
Materials:
-
Alcohol (e.g., ethanol, isopropanol)
-
This compound
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Anhydrous diethyl ether or other suitable aprotic solvent
-
5% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the alcohol (1.0 equivalent) in a minimal amount of anhydrous diethyl ether.
-
Add a slight excess of this compound (1.1 equivalents) to the solution.
-
If desired, add a catalytic amount of pyridine (0.1 equivalents).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is often complete within 1-2 hours.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to remove unreacted acid chloride and HCl), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude ester by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the pure 2,4-dinitrobenzoate ester.
General Procedure for the Esterification of a Phenol
The esterification of phenols generally requires slightly more forcing conditions or the use of a base to deprotonate the phenol, increasing its nucleophilicity.
Materials:
-
Phenol (e.g., phenol, p-cresol)
-
This compound
-
Pyridine or triethylamine
-
Anhydrous dichloromethane or other suitable aprotic solvent
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve the phenol (1.0 equivalent) and pyridine or triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane to the cooled reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M hydrochloric acid (to remove the base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the pure phenyl 2,4-dinitrobenzoate.
Quantitative Data on Reaction Yields
Obtaining a comprehensive table of yields for a wide variety of phenols and alcohols is challenging due to the disparate nature of the available literature. However, the reaction is generally considered to be high-yielding, often quantitative, especially when used for derivatization purposes.
| Alcohol Type | Expected Yield | Notes |
| Primary Alcohols | Excellent (>90%) | The reaction is typically fast and efficient. |
| Secondary Alcohols | Good to Excellent (70-95%) | Steric hindrance may slightly reduce the reaction rate and yield compared to primary alcohols.[2] |
| Tertiary Alcohols | Fair to Good (50-80%) | Significant steric hindrance can lead to lower yields and may require more forcing conditions.[2] |
| Phenols | Good to Excellent (70-95%) | The use of a base is crucial for achieving high yields. |
| Table 2: Expected yields for the esterification of various types of alcohols and phenols with this compound under optimized conditions. |
Applications in Drug Development
The 2,4-dinitrophenyl (DNP) moiety is a key structural feature in a number of biologically active compounds. Its incorporation into a molecule can modulate its pharmacological properties.
Enzyme Inhibition
Derivatives of 2,4-dinitrophenyl have shown promise as enzyme inhibitors. For instance, DNP-labeled peptidyl diazomethyl ketones have been synthesized and demonstrated to be effective irreversible inhibitors of cathepsin B and L-like proteases.[3] These enzymes are involved in various physiological and pathological processes, including cancer progression, making them attractive therapeutic targets.
Anticancer Activity
Several studies have explored the potential of DNP-containing compounds as anticancer agents. A series of Nα-(2,4-dinitrophenyl)glycine thiosemicarbazides were designed and synthesized with the expectation of exhibiting antitumor activity.[5] Similarly, novel 2-((2-(2,4-dinitrophenyl)hydrazineeylidene) derivatives have been synthesized and evaluated for their in vitro anticancer properties, with some compounds showing significant cytotoxic effects against melanoma and colon cancer cell lines.[6][7]
The mechanism of action for the anticancer effects of some DNP derivatives may be linked to the properties of the parent compound, 2,4-dinitrophenol (DNP). DNP is a well-known uncoupler of oxidative phosphorylation in mitochondria.[8][9][10] By disrupting the proton gradient across the inner mitochondrial membrane, DNP inhibits ATP synthesis, leading to cellular energy depletion.[10] In cancer cells, which often have a high energy demand, this can induce apoptosis. Studies have shown that 2,4-DNP can act synergistically with conventional chemotherapeutic agents like doxorubicin and epirubicin to enhance their toxicity against prostate cancer cells.[8][9]
Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of 2,4-dinitrobenzoate esters.
Logical Relationship in Drug Design
Caption: Logical flow for designing bioactive molecules using the DNP moiety.
Proposed Signaling Pathway for Anticancer Activity
Caption: Proposed mitochondrial-mediated apoptosis pathway for DNP derivatives.
Conclusion
The reaction of this compound with phenols and alcohols is a robust and versatile esterification reaction with significant applications in both analytical chemistry and drug discovery. The high reactivity of the acyl chloride, driven by the electron-withdrawing nitro groups, ensures efficient conversion of a wide range of hydroxyl-containing compounds into their corresponding 2,4-dinitrobenzoate esters. While comprehensive quantitative data on yields and kinetics for a broad spectrum of substrates remains to be consolidated, the existing literature indicates that the reaction is generally high-yielding and proceeds via a well-understood nucleophilic acyl substitution mechanism. The incorporation of the 2,4-dinitrophenyl moiety has been shown to be a viable strategy in the design of novel enzyme inhibitors and anticancer agents, with a potential mechanism of action involving the disruption of mitochondrial function. Further research into the synthesis and biological evaluation of novel 2,4-dinitrobenzoate esters and other derivatives is warranted to fully explore their therapeutic potential. This guide serves as a foundational resource for researchers and scientists working in these fields.
References
- 1. mdpi.com [mdpi.com]
- 2. A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 4. hansshodhsudha.com [hansshodhsudha.com]
- 5. Design, synthesis and characterization of [i]N[/i] [sup]α[/sup]-(2,4-dinitrophenyl)glycine thiosemicarbazides as potential antitumor agents [abq.org.br]
- 6. researchgate.net [researchgate.net]
- 7. New2-((2-(2,4-dinitrophenyl)hydrazineeylidene) derivatives: design, synthesis, in silico, and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2,4 Dinitrophenol as Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 2,4-Dinitrobenzoyl Chloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dinitrobenzoyl chloride in various organic solvents. Due to its reactive nature, particularly its sensitivity to moisture, understanding its solubility is critical for its effective use in synthesis, drug development, and research applications. This document outlines the theoretical basis for its solubility, presents qualitative solubility data inferred from related compounds, and provides detailed experimental protocols for determining its solubility.
Core Concepts: Predicting Solubility
The solubility of a compound is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound is a polar molecule due to the presence of the highly electronegative oxygen, nitrogen, and chlorine atoms in the nitro (-NO₂) and acyl chloride (-COCl) functional groups. These groups create significant dipole moments within the molecule.
Therefore, it is anticipated that this compound will exhibit greater solubility in polar organic solvents and lower solubility in non-polar organic solvents. Protic solvents, such as alcohols, can react with the highly reactive acyl chloride group, leading to solvolysis rather than simple dissolution.[1][2][3]
Qualitative Solubility Data
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone | High | The polar nature of both the solvent and solute allows for strong dipole-dipole interactions. |
| Ethyl Acetate | Moderate to High | Similar to acetone, favorable dipole-dipole interactions are expected. | |
| Acetonitrile | Moderate to High | The polarity of acetonitrile should facilitate the dissolution of the polar solute. | |
| Polar Protic | Methanol | Reactive | Expected to react via nucleophilic acyl substitution to form the corresponding ester.[1] |
| Ethanol | Reactive | Similar to methanol, solvolysis is likely to occur. | |
| Non-Polar Aromatic | Toluene | Low to Moderate | The aromatic ring of toluene may offer some interaction with the benzene ring of the solute, but the overall polarity difference will limit solubility. |
| Benzene | Low to Moderate | Similar to toluene, with some potential for pi-stacking interactions. | |
| Non-Polar Aliphatic | Hexane | Low | The significant difference in polarity between the non-polar solvent and the polar solute will result in poor solubility. |
| Cyclohexane | Low | Similar to hexane, weak intermolecular forces will not favor dissolution. | |
| Chlorinated | Dichloromethane | Moderate to High | The polarity of dichloromethane should allow for good solvation of this compound. |
| Chloroform | Moderate to High | Similar to dichloromethane, it is expected to be a suitable solvent. | |
| Ethers | Diethyl Ether | Moderate | The ether's moderate polarity suggests it will be a reasonably effective solvent. |
| Tetrahydrofuran (THF) | High | THF's higher polarity compared to diethyl ether should result in greater solubility. | |
| Water | Water | Reactive/Insoluble | Reacts vigorously and hydrolyzes to form 2,4-dinitrobenzoic acid and hydrochloric acid.[2][3] |
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, the following experimental protocols are provided. Given the reactivity of this compound with moisture, all experiments should be conducted under anhydrous conditions.
Method 1: Gravimetric Determination of Solubility
This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent.[4][5][6][7]
Materials:
-
This compound
-
Anhydrous organic solvent of choice
-
Vials with airtight caps
-
Magnetic stirrer and stir bars
-
Thermostatically controlled environment (e.g., water bath or incubator)
-
Syringe filters (PTFE, 0.2 µm)
-
Pre-weighed evaporation dishes
-
Analytical balance
-
Drying oven
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume or mass of the anhydrous solvent in a vial. b. Seal the vial tightly and place it in a thermostatically controlled environment set to the desired temperature. c. Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.
-
Sample Collection and Filtration: a. Allow the undissolved solid to settle. b. Carefully draw a known volume of the supernatant (the clear solution above the solid) using a syringe. c. Attach a syringe filter to the syringe and filter the solution into a pre-weighed, dry evaporation dish. This step is crucial to remove any undissolved microcrystals.
-
Solvent Evaporation and Mass Determination: a. Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be well below the melting point of this compound. b. Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature. c. Weigh the evaporation dish containing the dried solute.
-
Calculation of Solubility: a. Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final mass. b. Express the solubility as grams of solute per 100 mL or 100 g of solvent.
Method 2: UV-Visible Spectrophotometric Determination of Solubility
This method is suitable for solvents that are transparent in the UV-Vis region where this compound absorbs. It requires the initial preparation of a calibration curve.[8][9]
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks
-
Analytical balance
-
All materials listed for the Gravimetric method
Procedure:
-
Preparation of a Calibration Curve: a. Prepare a stock solution of known concentration by accurately weighing a small amount of this compound and dissolving it in a known volume of the chosen solvent. b. Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution. c. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. d. Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.
-
Preparation of Saturated Solution and Sampling: a. Prepare a saturated solution and filter it as described in the Gravimetric method (Steps 1 and 2).
-
Analysis and Calculation: a. Accurately dilute a known volume of the clear, filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve. b. Measure the absorbance of the diluted solution at λmax. c. Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. d. Account for the dilution factor to calculate the concentration of the original saturated solution. This concentration represents the solubility.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the gravimetric method for determining solubility.
Caption: Workflow for Gravimetric Solubility Determination.
Safety Precautions
This compound is a corrosive and moisture-sensitive compound. It should be handled in a fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Due to its reactivity with water, ensure all glassware and solvents are anhydrous.
By understanding the predicted solubility and employing rigorous experimental techniques, researchers can effectively utilize this compound in their work while ensuring safety and accuracy.
References
- 1. byjus.com [byjus.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. pharmajournal.net [pharmajournal.net]
- 6. Gravimetric analysis - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. dlt.ncssm.edu [dlt.ncssm.edu]
- 9. scirp.org [scirp.org]
An In-Depth Technical Guide to the Spectroscopic Data of 2,4-Dinitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for 2,4-Dinitrobenzoyl chloride (DNBC), a key reagent in chemical synthesis and derivatization processes. Due to the limited availability of publicly accessible experimental spectra for this specific compound, this guide also includes data from closely related compounds to offer valuable comparative insights.
Chemical Identity and Properties
This compound is a solid organic compound with the chemical formula C₇H₃ClN₂O₅. It is recognized for its utility in the derivatization of alcohols and amines for analytical purposes, including chromatography and spectroscopic identification.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 20195-22-6 | PubChem[1] |
| Molecular Weight | 230.56 g/mol | PubChem[1] |
| Molecular Formula | C₇H₃ClN₂O₅ | PubChem[1] |
| InChI | InChI=1S/C7H3ClN2O5/c8-7(11)5-2-1-4(9(12)13)3-6(5)10(14)15/h1-3H | PubChem[1] |
| InChIKey | HETVWNJEAWTHHK-UHFFFAOYSA-N | PubChem[1] |
| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])C(=O)Cl | PubChem[1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The electron-withdrawing nature of the two nitro groups and the benzoyl chloride moiety will cause these signals to appear at high chemical shifts (downfield). The splitting pattern will be complex due to the meta and para coupling between the protons.
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the acid chloride, as well as for the six carbons of the dinitrophenyl ring. The carbons bearing the nitro groups are expected to be significantly deshielded.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to show strong absorption bands characteristic of its functional groups:
-
C=O Stretch (Acid Chloride): A strong, sharp peak is expected in the region of 1750-1815 cm⁻¹.
-
NO₂ Stretch (Nitro Groups): Two strong bands are anticipated, corresponding to the asymmetric and symmetric stretching of the nitro groups, typically found around 1500-1570 cm⁻¹ and 1330-1370 cm⁻¹, respectively.
-
C-Cl Stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹.
-
Aromatic C-H and C=C Stretches: These will be present in their usual regions.
UV-Vis Spectroscopy
The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or methanol) is expected to display strong absorption bands in the ultraviolet region. These absorptions are due to the π → π* electronic transitions of the aromatic ring and the n → π* transitions associated with the carbonyl and nitro groups. The presence of the nitro groups is likely to shift the absorption maxima to longer wavelengths (bathochromic shift) compared to unsubstituted benzoyl chloride.
Experimental Protocols
While specific experimental protocols for obtaining the spectroscopic data of this compound are not explicitly detailed in the available search results, standard methodologies for these analytical techniques would be employed.
General Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of this compound.
Synthesis: this compound can be synthesized from 2,4-dinitrobenzoic acid. A common method involves reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Sample Preparation for Spectroscopy:
-
NMR: A small amount of the purified solid would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube.
-
IR: A solid sample can be analyzed as a potassium bromide (KBr) pellet or as a Nujol mull.
-
UV-Vis: A dilute solution of the compound would be prepared in a UV-transparent solvent like ethanol or methanol.
Logical Relationships in Spectroscopic Interpretation
The interpretation of the various spectra is interconnected, with each technique providing complementary information to confirm the structure of the molecule.
Caption: Logical flow from the compound to its spectroscopic data and the final structural confirmation.
This guide serves as a foundational resource for professionals working with this compound. While direct experimental spectra are currently elusive in public domains, the provided information, based on sound chemical principles and data from analogous structures, offers a robust framework for understanding and predicting its spectroscopic behavior. Researchers are encouraged to perform their own analytical characterization to obtain definitive data for their specific samples.
References
An In-depth Technical Guide to the Safe Handling and Application of 2,4-Dinitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and application of 2,4-Dinitrobenzoyl chloride. It is intended for laboratory personnel and professionals in the fields of chemical research and drug development who work with this reactive compound. This document outlines essential safety precautions, emergency procedures, and detailed experimental protocols for its primary use as a derivatizing agent.
Introduction
This compound (DNBC) is a highly reactive organic compound with the chemical formula C₇H₃ClN₂O₅.[1] It is a crystalline solid, typically yellow in appearance.[2] Due to the presence of the acyl chloride group and the two nitro groups, DNBC is a powerful electrophile and is primarily used as a derivatizing agent in analytical chemistry.[3] It readily reacts with nucleophilic functional groups, such as alcohols and amines, to form stable 2,4-dinitrobenzoate esters and 2,4-dinitrobenzamides, respectively. These derivatives often exhibit enhanced chromatographic properties and strong UV absorbance, facilitating their detection and quantification by techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[3]
While a valuable reagent, the inherent reactivity of this compound necessitates strict adherence to safety protocols to mitigate potential hazards. This guide will provide the necessary information to handle this chemical responsibly and effectively in a laboratory setting.
Physicochemical and Toxicological Data
A summary of the key physicochemical and toxicological properties of this compound is presented in the tables below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₇H₃ClN₂O₅ | [1] |
| Molecular Weight | 230.56 g/mol | [1] |
| CAS Number | 20195-22-6 | [1] |
| Appearance | Yellow crystalline solid | [2] |
| Melting Point | 34-36 °C | [4] |
| Boiling Point | 352.1 °C at 760 mmHg | [5] |
| Density | 1.652 g/cm³ | [5] |
| Flash Point | 166.7 °C | [5] |
| Water Solubility | Reacts with water | [6] |
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage. | [7] |
| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage. | [7] |
| Germ Cell Mutagenicity | Category 2: Suspected of causing genetic defects. | [7] |
| Acute Toxicity (Dermal) | Category 2: Fatal in contact with skin. | [8] |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed. | [8] |
| Hazard Statements | H302, H310, H314, H315, H317, H318, H410 | [8] |
Safety Precautions and Handling
Due to its corrosive and toxic nature, this compound must be handled with extreme care in a controlled laboratory environment. The following sections detail the necessary personal protective equipment (PPE), handling procedures, and storage requirements.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent contact and inhalation.
Figure 1: Recommended Personal Protective Equipment (PPE) for handling this compound.
Safe Handling and Storage
-
Handling: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust and vapors.[9] Avoid creating dust.[9] Use personal protective equipment as required.[7] Do not breathe dust, fume, gas, mist, vapors, or spray.[7] Wash face, hands, and any exposed skin thoroughly after handling.[7]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[7] Keep the container tightly closed and store under an inert atmosphere, as it is moisture-sensitive.[2][7] Store in a designated corrosives area.[7] Incompatible materials include bases, water, strong oxidizing agents, and strong acids.[7]
Figure 2: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of an emergency involving this compound, prompt and appropriate action is crucial.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[6]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek immediate medical attention.[6]
-
Inhalation: Remove to fresh air.[6] If not breathing, give artificial respiration.[6] If breathing is difficult, give oxygen.[6] Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[6] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[6]
Spill and Leak Procedures
-
Small Spills: Evacuate the area.[9] Wear appropriate PPE, including respiratory protection.[9] Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[7]
-
Large Spills: Evacuate the area and call for emergency response.[9] Do not attempt to clean up a large spill without proper training and equipment.
-
Decontamination: Clean the spill area with a suitable absorbent material, and then decontaminate with a mild soap and water solution.[10] Do not use water on the bulk of the spilled material as it can react violently.[11]
Figure 3: Emergency procedures for spills and personal exposure to this compound.
Biological Signaling Pathways
There is no scientific evidence to suggest that this compound, a highly reactive and synthetic chemical, is involved in any specific biological signaling pathways. Its reactivity would likely lead to non-specific covalent modification of a wide range of biomolecules, causing cellular damage rather than mediating a specific signaling cascade.
Experimental Protocols: Derivatization of Alcohols and Amines
The primary application of this compound is in the derivatization of alcohols and amines for analytical purposes.[3] The following are representative protocols for these reactions.
General Workflow for Derivatization and Analysis
Figure 4: General workflow for the derivatization of alcohols and amines with this compound and subsequent analysis.
Derivatization of a Primary Alcohol (e.g., Ethanol)
Objective: To prepare the 2,4-dinitrobenzoate ester of ethanol for qualitative or quantitative analysis.
Materials:
-
Ethanol
-
This compound
-
Pyridine (anhydrous)
-
Diethyl ether (anhydrous)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve ethanol (1 equivalent) in anhydrous diethyl ether.
-
Add anhydrous pyridine (1.2 equivalents) to the solution and stir.
-
In a separate container, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous diethyl ether.
-
Slowly add the this compound solution to the stirring ethanol/pyridine mixture at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Derivatization of a Primary Amine (e.g., Benzylamine)
Objective: To prepare the 2,4-dinitrobenzamide of benzylamine for qualitative or quantitative analysis.
Materials:
-
Benzylamine
-
This compound
-
Triethylamine (anhydrous)
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask with a magnetic stir bar, dissolve benzylamine (1 equivalent) and anhydrous triethylamine (1.5 equivalents) in anhydrous dichloromethane.
-
Dissolve this compound (1.1 equivalents) in anhydrous dichloromethane in a dropping funnel.
-
Add the this compound solution dropwise to the stirring amine solution at 0 °C (ice bath).
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The crude 2,4-dinitrobenzamide can be purified by recrystallization from an appropriate solvent (e.g., ethyl acetate/hexanes).
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
The 2,4-dinitrophenyl derivatives of alcohols and amines are well-suited for reverse-phase HPLC analysis with UV detection.
| Parameter | Typical Conditions |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | A suitable gradient from a lower to a higher percentage of organic phase (B) over 15-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or a diode array detector (DAD) to monitor multiple wavelengths. |
| Injection Volume | 10-20 µL |
Thin-Layer Chromatography (TLC)
TLC is a rapid and convenient method for monitoring the progress of derivatization reactions and for preliminary analysis of the products.
| Parameter | Typical Conditions |
| Stationary Phase | Silica gel 60 F₂₅₄ plates |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ratio is optimized based on the polarity of the derivative. A common starting point is a 7:3 or 8:2 mixture of hexane:ethyl acetate. |
| Visualization | The 2,4-dinitrophenyl derivatives are often yellow or orange and can be visualized directly.[8] For enhanced visibility, the plates can be viewed under UV light (254 nm), where they will appear as dark spots.[5] Staining with a potassium permanganate solution can also be used.[8] |
Conclusion
This compound is a valuable reagent for the derivatization of alcohols and amines, enabling their analysis by common chromatographic techniques. However, its hazardous properties demand a thorough understanding of and strict adherence to safety protocols. By following the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can safely and effectively utilize this compound in their work. Always consult the most recent Safety Data Sheet (SDS) from your supplier for the most up-to-date safety information.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. epfl.ch [epfl.ch]
- 3. edu.rsc.org [edu.rsc.org]
- 4. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 5. silicycle.com [silicycle.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. A Simplified Procedure for the Synthesis of 2,4-Dinitrophenyl(DNP)-amino Acids | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. iomcworld.com [iomcworld.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,4-Dinitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the specific thermal decomposition of 2,4-Dinitrobenzoyl chloride is limited. This guide provides a comprehensive overview of its known properties and hazards, supplemented with information on standard analytical methodologies and data for the closely related isomer, 3,5-Dinitrobenzoyl chloride, to serve as a reference. The proposed decomposition pathway is theoretical and based on general chemical principles of similar nitroaromatic compounds.
Introduction
This compound is a reactive organic compound used in chemical synthesis, particularly as a derivatizing agent. Its structure, featuring a reactive acyl chloride group and two electron-withdrawing nitro groups, suggests a potential for thermal instability. Understanding the thermal behavior of this compound is crucial for ensuring safe handling, storage, and use, particularly in pharmaceutical development and manufacturing where thermal processes are common. This technical guide summarizes the available data on the thermal stability of this compound and provides detailed protocols for its analysis.
Physicochemical and Hazard Data
The following table summarizes the key physicochemical properties and hazard information for this compound.
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₃ClN₂O₅ | [1][2] |
| Molecular Weight | 230.56 g/mol | [1][2] |
| CAS Number | 20195-22-6 | [1][2] |
| Appearance | Not specified in readily available sources | |
| Melting Point | Not specified in readily available sources | |
| Boiling Point | 352.1°C at 760 mmHg | [1] |
| Density | 1.652 g/cm³ | [1] |
| Flash Point | 166.7°C | [1] |
| GHS Hazard Statements | Causes severe skin burns and eye damage. | [3] |
| General Thermal Hazard | Heating may cause expansion or decomposition leading to violent rupture of containers. May emit acrid smoke and corrosive fumes upon combustion. | [4] |
Thermal Analysis Data
Table 2: Thermal Properties of 3,5-Dinitrobenzoyl Chloride
| Property | Value | Reference(s) |
| Melting Point | 68-69°C | [5] |
| Boiling Point | 196°C at 11 mmHg | [5] |
| General Thermal Hazard | Heating may cause expansion or decomposition. | [4] |
The presence of two nitro groups on the benzene ring, regardless of their position, significantly influences the thermal stability of the molecule. It is reasonable to infer that this compound will also exhibit exothermic decomposition at elevated temperatures.
Experimental Protocols for Thermal Stability Assessment
To fully characterize the thermal stability and decomposition of this compound, a series of experiments should be conducted. The following are detailed methodologies for key analytical techniques.
4.1 Differential Scanning Calorimetry (DSC)
-
Objective: To determine the onset temperature of decomposition, the enthalpy of decomposition (ΔHd), and to screen for thermal hazards.
-
Apparatus: A calibrated Differential Scanning Calorimeter.
-
Procedure:
-
A small sample (typically 0.5-2 mg) of this compound is accurately weighed into a high-pressure gold-plated stainless steel or hermetically sealed aluminum pan. An empty, hermetically sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min).
-
The sample is heated at a constant rate (e.g., 2, 5, 10, and 20°C/min) from ambient temperature to a final temperature beyond the decomposition point (e.g., 350°C).
-
The heat flow to the sample is measured as a function of temperature. Exothermic events are indicative of decomposition.
-
The onset temperature of decomposition (Tonset) and the peak temperature of the exotherm (Tpeak) are determined from the resulting thermogram. The area under the exothermic peak is integrated to calculate the enthalpy of decomposition.
-
4.2 Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the sample begins to lose mass and to identify the stages of decomposition.
-
Apparatus: A calibrated Thermogravimetric Analyzer.
-
Procedure:
-
A small sample (typically 2-5 mg) of this compound is placed in a ceramic or aluminum TGA pan.
-
The pan is placed in the TGA furnace.
-
The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
The sample is heated at a constant rate (e.g., 10°C/min) from ambient temperature to a high temperature (e.g., 600°C).
-
The mass of the sample is recorded as a function of temperature.
-
The resulting TGA curve is analyzed to determine the onset temperature of mass loss and the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG).
-
4.3 Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Objective: To identify the volatile and semi-volatile products of thermal decomposition.
-
Apparatus: A pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Procedure:
-
A small amount of the this compound sample is placed in a pyrolysis tube or on a filament.
-
The sample is rapidly heated to a specific decomposition temperature (e.g., 300°C, 500°C, 700°C) in an inert atmosphere (e.g., helium).
-
The decomposition products (pyrolysate) are swept into the GC column by the carrier gas.
-
The components of the pyrolysate are separated based on their boiling points and affinity for the GC column stationary phase.
-
The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented.
-
The resulting mass spectra are compared to spectral libraries (e.g., NIST) to identify the individual decomposition products.
-
Visualizations
5.1 Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a potentially energetic material like this compound.
Caption: A generalized workflow for thermal stability and hazard assessment.
5.2 Proposed Thermal Decomposition Pathway
Due to the lack of specific experimental data, a theoretical decomposition pathway for this compound is proposed based on the known chemistry of nitroaromatic compounds. The initial step is likely the homolytic cleavage of the C-Cl or C-N bonds, which are the weakest bonds in the molecule.
References
- 1. This compound | C7H3ClN2O5 | CID 88401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:20195-22-6 | Chemsrc [chemsrc.com]
- 3. 2,4-Dinitrobenzyl chloride 99% | 610-57-1 [sigmaaldrich.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 3,5-Dinitrobenzoyl chloride = 96.5 99-33-2 [sigmaaldrich.com]
The Role of 2,4-Dinitrobenzoyl Chloride as a Derivatizing Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the realm of analytical chemistry and pharmaceutical development, the sensitive and accurate quantification of analytes is paramount. Many compounds, particularly those lacking a strong chromophore or fluorophore, present a significant challenge for detection by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. Chemical derivatization is a powerful strategy employed to overcome this limitation. This technical guide provides an in-depth exploration of 2,4-Dinitrobenzoyl chloride (DNBC) as a versatile derivatizing agent. We will delve into its core principles, reaction mechanisms, experimental protocols, and applications in the analysis of key functional groups, including amines, phenols, and alcohols. This guide is intended to serve as a comprehensive resource for researchers and professionals seeking to enhance the detectability and chromatographic performance of their target analytes.
Introduction: The Need for Derivatization
Derivatization is the process of chemically modifying an analyte to produce a new compound, or "derivative," with properties that are more suitable for a given analytical method.[1] In the context of HPLC, the primary goals of derivatization are:
-
Introduction of a Chromophore: To attach a molecule or functional group that strongly absorbs ultraviolet (UV) or visible light, thereby significantly enhancing the sensitivity of UV-Vis detection.[1]
-
Improvement of Chromatographic Properties: To alter the polarity and volatility of the analyte, leading to better peak shape, resolution, and retention on the chromatographic column.
-
Enhancement of Stability: To convert a thermally or chemically unstable analyte into a more robust derivative that can withstand the analytical conditions.
This compound is an effective derivatizing agent due to the presence of the dinitrophenyl group, which is a strong chromophore, making the resulting derivatives highly detectable by UV-Vis spectrophotometry.
Core Principles of this compound Derivatization
This compound is a highly reactive acyl chloride. Its utility as a derivatizing agent stems from the electrophilic nature of the carbonyl carbon, which is readily attacked by nucleophilic functional groups.
Target Functional Groups
DNBC is primarily used for the derivatization of compounds containing the following functional groups:
-
Primary and Secondary Amines: Aliphatic and aromatic primary and secondary amines are excellent nucleophiles and react readily with DNBC to form stable N-substituted 2,4-dinitrobenzamides.
-
Phenols: Phenolic hydroxyl groups, upon deprotonation in a basic medium, become potent nucleophiles (phenoxides) that react with DNBC to form 2,4-dinitrobenzoate esters.
-
Alcohols: Alcohols can also be derivatized to form the corresponding 2,4-dinitrobenzoate esters, although the reaction may require more stringent conditions compared to amines and phenols due to their lower nucleophilicity.
-
Thiols: Thiols react with DNBC to form thioesters via a nucleophilic acyl substitution mechanism.[2]
Reaction Mechanism
The derivatization reaction with this compound proceeds via a nucleophilic acyl substitution mechanism. The general steps are as follows:
-
Nucleophilic Attack: The nucleophilic atom (e.g., nitrogen in an amine, oxygen in a deprotonated phenol or alcohol) attacks the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the chloride ion, being a good leaving group, is eliminated.
-
Deprotonation (if necessary): For amines and alcohols, a proton is lost from the nucleophilic atom, typically facilitated by a base in the reaction mixture, to yield the final, stable derivative.
The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.
Figure 1: General workflow of nucleophilic acyl substitution with DNBC.
Experimental Protocols
Detailed experimental protocols for derivatization with this compound are not as prevalent in recent literature as those for its isomer, 3,5-dinitrobenzoyl chloride, or other similar reagents. However, the principles are analogous, and the following protocols are adapted from established methods for similar derivatizing agents and functional groups.
General Considerations
-
Reagent Purity: Use high-purity this compound, as impurities can lead to interfering peaks in the chromatogram.
-
Solvent Choice: The solvent should be inert to the reactants and should dissolve both the analyte and the derivatizing agent. Acetonitrile is a common choice.
-
Anhydrous Conditions: Acyl chlorides are sensitive to moisture. While the reaction is often performed in aqueous basic solutions, it is crucial to minimize water content in the organic solvents and reagent preparations to prevent hydrolysis of the DNBC.
-
Optimization: The provided protocols should be considered as starting points. Optimization of parameters such as pH, temperature, reaction time, and reagent concentration is recommended for each specific analyte to achieve maximum yield and sensitivity.
Protocol for Derivatization of Amines (e.g., Biogenic Amines)
This protocol is adapted from a method for the derivatization of biogenic amines using 3,5-dinitrobenzoyl chloride.
Reagents:
-
1 M Sodium Hydroxide (NaOH)
-
2 M Hydrochloric Acid (HCl)
-
Acetonitrile (HPLC grade)
-
2-Propanol
-
50 mM this compound in acetonitrile
Procedure:
-
Sample Preparation: Prepare the amine-containing sample in a suitable solvent.
-
Derivatization: In a reaction vial, mix the sample with 1 M NaOH.
-
Add 2-propanol to the mixture.
-
Add the 50 mM this compound solution in acetonitrile.
-
Vortex the mixture and allow it to react at ambient temperature for approximately 3-5 minutes.
-
Reaction Termination: Stop the reaction by adding 2 M HCl to acidify the solution.
-
Analysis: The resulting solution containing the 2,4-dinitrophenyl derivatives can be directly injected into the HPLC system or further diluted if necessary.
Protocol for Derivatization of Phenols
This protocol is based on a method for the derivatization of phenols using 4-nitrobenzoyl chloride.
Reagents:
-
0.1 M Borate buffer (pH adjusted to ~8.5 with NaOH)
-
Acetonitrile (HPLC grade)
-
2 mg/mL solution of this compound in acetonitrile
Procedure:
-
Sample Preparation: Prepare the phenol-containing sample in an aqueous solution or a compatible solvent.
-
Derivatization: In a reaction vial, add 100 µL of the sample, 100 µL of 0.1 M borate buffer (pH 8.5), and 100 µL of the 2 mg/mL this compound solution.
-
Vortex the mixture and heat it at approximately 50°C for 1-2 minutes.
-
Cooling: Cool the reaction vial to room temperature.
-
Analysis: Inject an aliquot of the reaction mixture into the HPLC system.
Protocol for Derivatization of Alcohols
This protocol is a generalized procedure adapted from methods for derivatizing alcohols with dinitrobenzoyl chlorides.
Reagents:
-
Pyridine or Triethylamine (as a base/catalyst)
-
Acetonitrile or Tetrahydrofuran (THF) (as solvent)
-
This compound solution in the chosen solvent.
Procedure:
-
Sample Preparation: Dissolve the alcohol-containing sample in the chosen anhydrous solvent.
-
Derivatization: Add a small amount of pyridine or triethylamine to the sample solution.
-
Add an excess of the this compound solution.
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 50-60°C) for 10-30 minutes. The progress can be monitored by TLC or a pilot HPLC run.
-
Work-up (optional but recommended): After the reaction is complete, a liquid-liquid extraction can be performed to remove excess reagent and the base. For example, dilute the reaction mixture with a water-immiscible solvent (e.g., ethyl acetate) and wash sequentially with dilute acid (to remove the base), dilute sodium bicarbonate solution (to remove unreacted DNBC and dinitrobenzoic acid), and water.
-
Analysis: Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC analysis.
Quantitative Data and Method Validation
While specific and comprehensive quantitative data for HPLC methods using this compound are sparse in recent literature, data from analogous reagents provide a strong indication of the expected performance. The following tables summarize typical validation parameters reported for derivatization-based HPLC methods.
Table 1: Performance Data for Biogenic Amine Analysis using 3,5-Dinitrobenzoyl Chloride Derivatization
| Analyte | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Linearity (R²) |
| Agmatine | ~124 - 864 | Not Reported | 0.989 - 0.996 |
| Cadaverine | ~124 - 864 | Not Reported | 0.976 |
| Histamine | ~124 - 864 | Not Reported | 0.989 - 0.996 |
| Tyramine | ~124 - 864 | Not Reported | 0.989 - 0.996 |
| Spermidine | ~124 - 864 | Not Reported | 0.989 - 0.996 |
| Spermine | ~124 - 864 | Not Reported | 0.989 - 0.996 |
| Data adapted from a study on biogenic amines in fermented foods.[3] |
Table 2: Performance Data for Phenol Analysis using 4-Nitrobenzoyl Chloride Derivatization
| Analyte | Limit of Detection (LOD) (mg/L) | Limit of Quantification (LOQ) (mg/L) | Linearity (R²) |
| Phenol | 0.006 - 0.05 | 0.02 | ≥0.9928 |
| 2-Chlorophenol | 0.006 - 0.05 | 0.06 | ≥0.9928 |
| 4-Chlorophenol | 0.006 - 0.05 | 0.02 | ≥0.9928 |
| 2,4-Dichlorophenol | 0.006 - 0.05 | 0.12 | ≥0.9928 |
| 2-Phenylphenol | 0.006 - 0.05 | 0.04 | ≥0.9928 |
| Data adapted from a study on phenols in tap water.[4] |
Researchers employing this compound should perform a thorough method validation according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.
Applications in Drug Development and Research
The use of this compound as a derivatizing agent is applicable in various stages of drug development and research:
-
Metabolomics: For the targeted analysis of metabolites containing amine, phenol, or alcohol groups in biological matrices.
-
Impurity Profiling: To detect and quantify process-related impurities or degradation products that lack a chromophore.
-
Bioanalysis: For the quantification of drugs and their metabolites in plasma, urine, and tissue samples.
-
Quality Control: To ensure the purity and potency of active pharmaceutical ingredients (APIs) and finished products.
Workflow and Logical Relationships
The overall process of using this compound for HPLC analysis can be visualized as a structured workflow.
Figure 2: Experimental workflow for analysis using DNBC derivatization.
Conclusion
This compound is a valuable tool in the analytical chemist's arsenal for enhancing the detection and quantification of a wide range of nucleophilic compounds. By introducing a potent chromophore, it enables sensitive analysis using standard HPLC-UV equipment. While specific, validated methods for this compound are less common in recent literature compared to its analogs, the fundamental principles of nucleophilic acyl substitution provide a solid basis for method development. The protocols and data presented in this guide, adapted from closely related reagents, offer a robust starting point for researchers. With careful optimization and validation, derivatization with this compound can be a key enabling step in achieving the desired sensitivity and accuracy in pharmaceutical and chemical analysis.
References
- 1. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of buffered columns in the chromatographic separation of 2:4-dinitrophenyl amino-acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
Methodological & Application
Application Note: Quantitative Analysis of Biogenic Amines using 2,4-Dinitrobenzoyl Chloride Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biogenic amines are low molecular weight organic bases that play crucial roles in a multitude of physiological processes, including cell proliferation, immune response, and neurotransmission.[1][2] Their accurate quantification is essential in various fields, from food safety to neuroscience. This application note provides a detailed protocol for the derivatization of biogenic amines with 2,4-Dinitrobenzoyl chloride (DNBC) for subsequent analysis by High-Performance Liquid Chromatography (HPLC). This pre-column derivatization method enhances the chromatographic separation and UV detection of these compounds.
Introduction
Biogenic amines are produced through the decarboxylation of amino acids and are involved in numerous biological functions.[2] Key biogenic amines include histamine, serotonin, dopamine, and norepinephrine, which act as important signaling molecules.[1] In the gastrointestinal tract, they are metabolites of dietary proteins and amino acids, influencing digestion, absorption, and local immunity.[3] An imbalance in biogenic amine levels can be associated with various pathological conditions. Therefore, sensitive and reliable analytical methods for their quantification are of significant interest. Derivatization with reagents like dinitrobenzoyl chloride improves the volatility and detectability of biogenic amines for chromatographic analysis.
Experimental Workflow
The overall experimental workflow for the derivatization and analysis of biogenic amines is depicted below.
Caption: Experimental workflow for biogenic amine derivatization.
Experimental Protocol
This protocol is a synthesis of established methods for the derivatization of biogenic amines with dinitrobenzoyl chloride derivatives.
Materials:
-
This compound (DNBC)
-
Acetonitrile (HPLC grade)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Perchloric acid (HClO4)
-
Biogenic amine standards (e.g., histamine, tyramine, putrescine, cadaverine, spermidine, spermine)
-
Water (HPLC grade)
-
Syringe filters (0.22 µm)
Reagent Preparation:
-
Derivatization Reagent (50 mM DNBC): Dissolve the appropriate amount of this compound in acetonitrile to achieve a final concentration of 50 mM. Prepare this solution fresh daily.
-
Sodium Hydroxide (1 M): Dissolve 4.0 g of NaOH in 100 mL of HPLC grade water.
-
Hydrochloric Acid (2 M): Carefully add 16.7 mL of concentrated HCl (37%) to 83.3 mL of HPLC grade water.
-
Perchloric Acid (0.2 M): Add 1.7 mL of perchloric acid (70%) to 98.3 mL of HPLC grade water.
Sample Preparation:
-
Homogenize the sample containing biogenic amines.
-
Extract the biogenic amines by adding 0.2 M perchloric acid.
-
Centrifuge the mixture and collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter.
Derivatization Procedure:
-
To 100 µL of the sample extract or standard solution, add 100 µL of 1 M NaOH to alkalinize the mixture.
-
Add 200 µL of the 50 mM DNBC derivatizing reagent.
-
Vortex the mixture and incubate at a controlled temperature (e.g., ambient or slightly elevated) for a short duration (e.g., 3 minutes).[4][5][6]
-
Terminate the reaction by adding 100 µL of 2 M HCl.[4][5][6]
-
Filter the derivatized sample through a 0.22 µm syringe filter before HPLC injection.
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
Quantitative Data Summary
The following table summarizes the analytical performance data for the determination of various biogenic amines using dinitrobenzoyl chloride derivatization, as reported in the literature.
| Biogenic Amine | Limit of Detection (LOD) (mg/L) | Limit of Quantification (LOQ) (mg/L) | Recovery (%) |
| Methylamine | 0.2 - 2.5 | - | 72.8 - 103.4 |
| Putrescine | 0.1 - 1.4 | 0.3 - 4.2 | 67 - 114 |
| Cadaverine | 0.1 - 1.4 | 0.3 - 4.2 | 67 - 114 |
| Histamine | 0.1 - 1.4 | 0.3 - 4.2 | 67 - 114 |
| Tyramine | 0.2 - 2.5 | - | 72.8 - 103.4 |
| Spermidine | 0.1 - 1.4 | 0.3 - 4.2 | 67 - 114 |
| Spermine | 0.1 - 1.4 | 0.3 - 4.2 | 67 - 114 |
| Tryptamine | 0.2 - 2.5 | - | 72.8 - 103.4 |
| β-Phenylethylamine | 0.2 - 2.5 | - | 72.8 - 103.4 |
| Agmatine | 0.2 - 2.5 | - | 72.8 - 103.4 |
Data compiled from various sources employing benzoyl chloride and dinitrobenzoyl chloride derivatization methods.[7][8]
Biogenic Amine Signaling Pathway Example: Histamine
Histamine is a well-known biogenic amine that mediates various physiological processes through its interaction with four different G-protein coupled receptors (H1R, H2R, H3R, and H4R).[9] The activation of these receptors triggers distinct downstream signaling cascades.
Caption: Simplified histamine signaling pathways.
Conclusion
The protocol described provides a reliable and sensitive method for the quantification of biogenic amines in various samples. The use of this compound as a derivatizing agent allows for effective separation and detection by HPLC-UV. This method is applicable to a wide range of research and development areas where the monitoring of biogenic amines is critical.
References
- 1. Frontiers | Biogenic Amines: Signals Between Commensal Microbiota and Gut Physiology [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Liquid Chromatographic Determination of Biogenic Amines in Fish Based on Pyrene Sulfonyl Chloride Pre-Column Derivatization [mdpi.com]
- 8. A method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for LC-MS using Pre-column Derivatization with 2,4-Dinitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In liquid chromatography-mass spectrometry (LC-MS) analysis, particularly in the fields of metabolomics, clinical analysis, and pharmaceutical development, the sensitive and selective detection of polar small molecules can be challenging.[1] These compounds often exhibit poor retention on reversed-phase columns and inefficient ionization, leading to suboptimal analytical performance. Pre-column derivatization is a powerful strategy to overcome these limitations. By chemically modifying the analytes prior to LC-MS analysis, their physicochemical properties can be altered to enhance chromatographic retention, improve ionization efficiency, and increase detection sensitivity.[1]
This document provides a detailed overview and generalized protocols for the use of 2,4-Dinitrobenzoyl chloride (DNBC) as a pre-column derivatization reagent for the LC-MS analysis of compounds containing primary and secondary amines, phenols, and to some extent, alcohols. While specific literature on the application of 2,4-DNBC in LC-MS is limited, the protocols and principles outlined here are based on well-established methods for structurally similar reagents such as benzoyl chloride and 3,5-dinitrobenzoyl chloride.[1][2][3] These reagents react with nucleophilic functional groups to introduce a nonpolar benzoyl moiety, which significantly improves the analytical characteristics of polar analytes.[1]
The 2,4-dinitrobenzoyl group, in particular, is expected to enhance detectability in mass spectrometry, especially in negative ion mode, due to the presence of electron-withdrawing nitro groups. These application notes are intended to serve as a comprehensive guide and a starting point for method development and validation for the quantitative analysis of target analytes in various biological and pharmaceutical matrices.
Principle of Derivatization
The derivatization of analytes with this compound follows the Schotten-Baumann reaction, where the acyl chloride reacts with nucleophiles such as primary and secondary amines, phenols, and alcohols under basic conditions.[1] The reaction results in the formation of a stable amide or ester bond, and the addition of the 2,4-dinitrobenzoyl group to the analyte.
The primary advantages of using this compound for derivatization in LC-MS include:
-
Increased Hydrophobicity: The addition of the dinitrobenzoyl group increases the hydrophobicity of polar analytes, leading to improved retention on reversed-phase LC columns.[1]
-
Enhanced Ionization Efficiency: The derivatized analytes may exhibit improved ionization efficiency in the MS source, leading to higher sensitivity.
-
Improved Selectivity: Derivatization can introduce a common fragment ion for a class of compounds, which can be utilized for selective monitoring in tandem MS (MS/MS) experiments.
-
Potential for UV Detection: The dinitrobenzoyl group is a strong chromophore, allowing for UV detection in addition to mass spectrometric analysis.[3]
Experimental Protocols
The following are generalized protocols for the pre-column derivatization of analytes in biological samples using this compound, adapted from established methods for benzoyl chloride and 3,5-dinitrobenzoyl chloride.[2][3] It is crucial to note that these protocols may require optimization for specific analytes and matrices.
General Workflow for Derivatization
The general workflow for sample preparation and derivatization is depicted in the diagram below. This process involves sample extraction, derivatization, and subsequent analysis by LC-MS.
Protocol 1: Derivatization of Amines in Biological Fluids (e.g., Plasma, Serum)
This protocol is adapted from methods used for benzoyl chloride derivatization of neurochemicals and biogenic amines.[2]
Materials:
-
This compound (DNBC)
-
Acetonitrile (LC-MS grade)
-
Sodium carbonate (Na₂CO₃)
-
Formic acid (or other quenching agent)
-
Internal Standard (IS) solution (a stable isotope-labeled analog of the analyte is recommended)
-
Sample matrix (e.g., plasma, serum)
Procedure:
-
Sample Preparation:
-
To 100 µL of the biological sample (e.g., plasma), add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
-
Derivatization:
-
To 50 µL of the supernatant, add 25 µL of 100 mM sodium carbonate solution to create alkaline conditions.
-
Add 25 µL of a freshly prepared 2% (w/v) this compound solution in acetonitrile.
-
Vortex the mixture and incubate at room temperature for 5 minutes. The incubation time and temperature may need optimization.
-
-
Reaction Quenching and Internal Standard Addition:
-
Add 25 µL of the internal standard solution.
-
Add 25 µL of 1% formic acid in water to quench the reaction and neutralize the pH.
-
Vortex the final mixture.
-
-
LC-MS Analysis:
-
Inject an appropriate volume (e.g., 5-10 µL) of the final solution onto the LC-MS system.
-
Protocol 2: Derivatization of Alcohols and Phenols
This protocol is a generalized approach based on derivatization reactions of similar compounds.[3]
Materials:
-
This compound (DNBC)
-
Acetonitrile (anhydrous, LC-MS grade)
-
Pyridine or N,N-Diisopropylethylamine (DIPEA) as a catalyst and acid scavenger
-
Quenching solution (e.g., water or a dilute acid)
-
Internal Standard (IS) solution
Procedure:
-
Sample Preparation:
-
The sample containing the alcohol or phenol should be in a dry, aprotic solvent if possible. If in an aqueous matrix, extraction into an organic solvent and subsequent drying may be necessary.
-
-
Derivatization:
-
To the dried sample extract, add 100 µL of a solution containing 10 mg/mL of this compound in anhydrous acetonitrile.
-
Add 10 µL of pyridine or DIPEA.
-
Incubate the reaction mixture at 60°C for 30 minutes. Optimization of temperature and time is recommended.
-
-
Reaction Quenching:
-
Cool the reaction mixture to room temperature.
-
Add 50 µL of water to quench the excess this compound.
-
-
Sample Dilution and Analysis:
-
Add the internal standard.
-
Dilute the sample with the mobile phase to an appropriate concentration for LC-MS analysis.
-
Inject the sample into the LC-MS system.
-
LC-MS Parameters
The following are suggested starting parameters for the LC-MS analysis of this compound derivatives. These will likely require optimization for specific analytes and instrumentation.
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and ramp up to a high percentage to elute the derivatized, more hydrophobic analytes. For example:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Negative ion mode is likely to be more sensitive for dinitro-aromatic compounds. Positive ion mode should also be evaluated.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantitative analysis. A full scan mode can be used for initial method development to identify the precursor and product ions.
-
MRM Transitions: These will need to be determined empirically for each derivatized analyte. The precursor ion will be the [M-H]⁻ of the derivatized analyte in negative mode. Product ions will be generated by fragmentation of the precursor ion.
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison. Below is an example of how to present quantitative results for a hypothetical analysis.
Table 1: Quantitative Performance of the LC-MS Method for Analyte X in Human Plasma
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Minimal |
Signaling Pathways and Logical Relationships
The derivatization reaction itself can be visualized as a simple chemical transformation.
Conclusion
Pre-column derivatization with this compound is a promising approach to enhance the LC-MS analysis of polar small molecules. By increasing the hydrophobicity and improving the ionization characteristics of analytes, this technique can lead to significant improvements in sensitivity, selectivity, and overall method performance. The generalized protocols and guidelines presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust quantitative LC-MS methods for their specific compounds of interest. As with any analytical method, careful optimization and validation are essential to ensure accurate and reliable results.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Terminal Sequencing of Peptides using 2,4-Dinitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of the N-terminal amino acid of a peptide or protein is a critical step in protein characterization, sequencing, and the development of protein-based therapeutics. The N-terminal residue plays a significant role in protein stability, function, and cellular localization. This document provides detailed application notes and protocols for the use of 2,4-Dinitrobenzoyl chloride as a reagent for the identification of N-terminal amino acids. This method is a modification of the Sanger sequencing method, which traditionally employs 2,4-dinitrofluorobenzene (DNFB). This compound reacts with the free α-amino group of the N-terminal amino acid under alkaline conditions to form a stable 2,4-dinitrobenzoyl (DNB) derivative. Subsequent acid hydrolysis of the peptide cleaves all peptide bonds, leaving the DNB-derivatized N-terminal amino acid intact for identification by chromatographic methods.
Principle of the Method
The methodology involves three main stages:
-
Derivatization: The free α-amino group of the peptide's N-terminus acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This reaction, carried out under mildly alkaline conditions, results in the formation of a stable amide bond, covalently linking the 2,4-dinitrophenyl group to the N-terminal amino acid. The ε-amino group of lysine residues will also react with the reagent.
-
Hydrolysis: The DNB-peptide is subjected to strong acid hydrolysis, which cleaves all the peptide bonds, releasing the constituent amino acids. The amide bond linking the DNB group to the N-terminal amino acid is resistant to this hydrolysis.
-
Identification: The resulting mixture contains free amino acids and the DNB-derivatized N-terminal amino acid (and any DNB-derivatized lysine). The DNB-amino acid is chromophoric and can be readily identified and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) by comparing its retention time to that of known DNB-amino acid standards.
Comparison with Other N-Terminal Sequencing Methods
The use of this compound for N-terminal analysis has its own set of advantages and limitations when compared to other common techniques.
| Feature | This compound Method | Edman Degradation | Dansyl Chloride Method |
| Principle | Derivatization of N-terminus followed by complete hydrolysis. | Stepwise removal and identification of N-terminal residues. | Fluorescent derivatization of N-terminus followed by complete hydrolysis. |
| Sequencing | Identifies only the N-terminal amino acid. | Allows for sequential sequencing of up to 50-60 residues.[1] | Identifies only the N-terminal amino acid. |
| Peptide Integrity | The peptide is destroyed during hydrolysis. | The remainder of the peptide remains intact for the next cycle.[1] | The peptide is destroyed during hydrolysis. |
| Sensitivity | Moderate, relies on UV-Vis detection of the DNP group. | High, with automated sequencers using 10-100 picomoles of peptide.[1] | Very high, due to the fluorescence of the dansyl group. |
| Throughput | Moderate, suitable for identifying the N-terminus of multiple samples. | Lower throughput due to the cyclic nature of the process. | High, amenable to rapid screening. |
| Instrumentation | Requires standard laboratory equipment and an HPLC system. | Requires a specialized automated protein sequencer. | Requires an HPLC with a fluorescence detector. |
| Limitations | Does not work if the N-terminus is blocked. Only identifies the first residue. | Does not work with blocked N-termini. Limited by peptide length.[1] | Does not work with blocked N-termini. Only identifies the first residue. |
Experimental Protocols
Protocol 1: N-Terminal Derivatization of Peptides with this compound
This protocol is adapted from the principles of the Sanger method and general reactions of acyl chlorides with amines.
Materials:
-
Peptide sample
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Dissolve the peptide sample in a suitable buffer, such as 0.1 M sodium bicarbonate, to a final concentration of 1-5 mg/mL.
-
Derivatization Reaction:
-
To 100 µL of the peptide solution in a microcentrifuge tube, add a 5-fold molar excess of this compound dissolved in a minimal amount of acetonitrile.
-
Vortex the mixture gently to ensure thorough mixing.
-
Incubate the reaction at room temperature for 1-2 hours with occasional mixing. The reaction should be performed in a fume hood.
-
-
Removal of Excess Reagent:
-
After the incubation period, add 500 µL of diethyl ether to the reaction mixture to precipitate the DNB-peptide.
-
Vortex vigorously and then centrifuge at 10,000 x g for 5 minutes.
-
Carefully remove the supernatant containing the unreacted this compound.
-
Repeat the ether wash step two more times to ensure complete removal of the excess reagent.
-
-
Drying: After the final wash, allow the DNB-peptide pellet to air dry or dry under a gentle stream of nitrogen to remove any residual ether.
Protocol 2: Acid Hydrolysis of DNB-Peptide
Materials:
-
Dried DNB-peptide from Protocol 1
-
6 M Hydrochloric acid (HCl)
-
Heating block or oven
-
Vacuum centrifuge or desiccator
Procedure:
-
Hydrolysis:
-
Add 200 µL of 6 M HCl to the dried DNB-peptide pellet.
-
Seal the tube tightly (e.g., with a screw cap) or perform the hydrolysis in a sealed glass hydrolysis tube.
-
Heat the sample at 110°C for 18-24 hours.
-
-
Drying:
-
After hydrolysis, cool the sample to room temperature.
-
Dry the sample completely using a vacuum centrifuge or by placing it in a desiccator over NaOH pellets under vacuum to remove the HCl.
-
Protocol 3: Identification of DNB-Amino Acid by HPLC
Materials:
-
Dried hydrolysate from Protocol 2
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
DNB-amino acid standards
Procedure:
-
Sample Preparation: Reconstitute the dried hydrolysate in 100 µL of the initial HPLC mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Centrifuge at high speed for 10 minutes to pellet any insoluble material.
-
HPLC Analysis:
-
Inject 20 µL of the supernatant onto the C18 column.
-
Elute the DNB-amino acids using a linear gradient of Mobile Phase B (e.g., 5% to 60% over 30 minutes).
-
Monitor the absorbance at a wavelength of approximately 360 nm.
-
-
Identification:
-
Run DNB-amino acid standards under the same HPLC conditions.
-
Identify the N-terminal DNB-amino acid in the sample by comparing its retention time to the retention times of the standards.
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters associated with the analysis of DNP/DNB-amino acids. Note that specific values for this compound are not extensively reported in recent literature; therefore, data is largely based on the analogous DNFB method.
| Parameter | Value/Range | Method of Determination | Reference |
| Detection Wavelength (λmax) | ~360 nm | UV-Vis Spectrophotometry | General knowledge |
| HPLC Column | C18 Reverse-Phase | HPLC | General practice |
| Mobile Phase | Acetonitrile/Water with TFA | HPLC | General practice |
| Detection Limit | 0.05 - 4.0 nmol (for DNP derivatives) | HPLC | [2] |
| Recovery of DNP-amino acids | 92-95% (for Pro and Hyp after hydrolysis) | HPLC | [2] |
| Linear Range | 0.5 - 4.0 nmol (for DNP derivatives) | HPLC | [2] |
Visualizations
Caption: Chemical reaction pathway for N-terminal sequencing using this compound.
Caption: Experimental workflow for N-terminal peptide sequencing.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No DNB-amino acid peak detected | N-terminus of the peptide is blocked. | Use an alternative method like mass spectrometry to check for modifications. |
| Incomplete derivatization. | Ensure the pH of the reaction is alkaline. Increase the molar excess of this compound. Increase reaction time. | |
| Degradation of the DNB-amino acid during hydrolysis. | Ensure hydrolysis is performed under vacuum or in a sealed tube to prevent oxidation. | |
| Multiple DNB-amino acid peaks | The peptide sample is not pure. | Purify the peptide sample before derivatization. |
| The peptide contains lysine residues. | The peak corresponding to DNB-lysine can be identified using a standard. The other DNB-amino acid peak will be the N-terminus. | |
| Poor peak shape in HPLC | Incomplete removal of HCl. | Ensure the hydrolysate is completely dry before reconstitution. |
| Sample overloading. | Dilute the sample and re-inject. |
Conclusion
The use of this compound for N-terminal sequencing is a robust and accessible method that provides valuable information for protein and peptide characterization. While it only identifies the N-terminal residue and is destructive to the peptide backbone, its simplicity and reliance on standard laboratory equipment make it a useful tool, particularly for confirming the identity of a purified peptide or protein. For sequential analysis of longer peptides, Edman degradation remains the classical method of choice. The protocols and data presented here provide a comprehensive guide for researchers to successfully implement this technique in their laboratories.
References
Application Notes and Protocols for the Derivatization of Carbohydrates with 2,4-Dinitrobenzoyl Chloride for UV Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of carbohydrates is crucial in various fields, including biochemistry, food science, and pharmaceutical development. However, many carbohydrates lack a strong chromophore, making their detection by UV-Vis spectrophotometry challenging. Derivatization with a UV-active labeling agent is a common strategy to overcome this limitation. 2,4-Dinitrobenzoyl chloride (DNBC) is an effective derivatizing reagent for the hydroxyl groups of carbohydrates. The introduction of the 2,4-dinitrobenzoyl group provides a strong chromophore, significantly enhancing the molar absorptivity of the carbohydrate derivatives and enabling sensitive detection by HPLC with a UV detector.
This document provides detailed application notes and protocols for the derivatization of carbohydrates with this compound and their subsequent analysis by HPLC-UV.
Principle of the Method
The derivatization of carbohydrates with this compound is a nucleophilic acyl substitution reaction. The hydroxyl groups of the carbohydrate act as nucleophiles, attacking the electrophilic carbonyl carbon of the this compound. The reaction is typically carried out in an alkaline medium, which deprotonates the hydroxyl groups, increasing their nucleophilicity. The resulting 2,4-dinitrobenzoyl esters are highly UV-active, allowing for sensitive detection.
The derivatized carbohydrates are then separated by reverse-phase high-performance liquid chromatography (RP-HPLC) and quantified using a UV detector. The separation is based on the differential partitioning of the derivatized analytes between the nonpolar stationary phase and the polar mobile phase.
Experimental Protocols
Materials and Reagents
-
Carbohydrate standards (e.g., glucose, fructose, galactose, mannose, sucrose)
-
This compound (DNBC)
-
Pyridine, anhydrous
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol (MeOH), HPLC grade
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Equipment
-
HPLC system with a UV-Vis detector
-
Analytical balance
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
-
pH meter
-
Syringe filters (0.45 µm)
Protocol 1: Derivatization of Monosaccharides
This protocol is adapted from methods for the benzoylation of compounds with hydroxyl groups.
-
Standard and Sample Preparation:
-
Prepare stock solutions of carbohydrate standards (e.g., 1 mg/mL) in deionized water.
-
For solid samples, accurately weigh and dissolve in a known volume of deionized water. For liquid samples, dilute as necessary.
-
-
Derivatization Reaction:
-
To 100 µL of the carbohydrate solution in a reaction vial, add 200 µL of a 1 M sodium hydroxide solution to create an alkaline environment.
-
Add 200 µL of a 10 mg/mL solution of this compound in acetonitrile.
-
Vortex the mixture vigorously for 1 minute.
-
Heat the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
Cool the reaction vial to room temperature.
-
Neutralize the reaction mixture by adding 100 µL of 2 M hydrochloric acid.
-
-
Extraction of Derivatives:
-
Add 500 µL of ethyl acetate to the reaction vial and vortex for 1 minute to extract the 2,4-dinitrobenzoyl derivatives.
-
Centrifuge at 5000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean vial.
-
Repeat the extraction step with another 500 µL of ethyl acetate and combine the organic layers.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the HPLC mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
Protocol 2: HPLC-UV Analysis
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (ACN) and water is typically used.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-20 min: Linear gradient from 20% to 80% B
-
20-25 min: 80% B
-
25-30 min: Return to initial conditions (20% B) and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm.
-
Data Presentation
Table 1: Quantitative Data for Derivatized Sucralose with Benzoyl Chloride (Analogous Method)
| Parameter | Value | Reference |
| Linearity Range | 0.05 to 1.00 µg | |
| Correlation Coefficient (r²) | 0.9998 | |
| Limit of Detection (LOD) | 0.00125 µg | |
| Recoveries | 97.4% to 102.0% | |
| Intraday RSD | 1.52% | |
| Interday RSD | 4.04% |
Note: The data presented above is for the derivatization of sucralose with benzoyl chloride, a similar but not identical reagent. This data provides an estimate of the performance that can be expected with this compound derivatization.
Visualizations
Caption: Experimental workflow for the derivatization of carbohydrates.
Caption: Logic of carbohydrate derivatization for UV detection.
Application Notes and Protocols for Solid-Phase Extraction of 2,4-Dinitrobenzoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solid-phase extraction (SPE) of analytes derivatized with 2,4-Dinitrobenzoyl chloride (DNBC). This methodology is critical for the cleanup and concentration of DNBC derivatives from complex sample matrices prior to chromatographic analysis, such as High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a derivatizing agent used to enhance the detection of compounds containing primary and secondary amine or phenolic hydroxyl groups. The resulting 2,4-dinitrobenzoyl (DNB) derivatives exhibit strong ultraviolet (UV) absorbance, making them highly suitable for HPLC-UV analysis. However, excess derivatizing reagent and matrix interferences can complicate chromatographic analysis. Solid-phase extraction is an effective technique for the selective removal of these interferences and for the concentration of the DNB derivatives, thereby improving analytical sensitivity and accuracy.
The addition of the dinitrobenzoyl group to an analyte significantly increases its hydrophobicity. This characteristic is the basis for the selection of a reversed-phase SPE mechanism for the retention of the DNB derivatives, while more polar impurities and excess reagent are washed away.
Experimental Protocols
Derivatization of Primary/Secondary Amines and Phenols with this compound
This protocol describes a general procedure for the derivatization of analytes containing primary/secondary amine or phenolic functional groups.
Materials:
-
Sample containing the analyte of interest
-
This compound (DNBC) solution (10 mg/mL in a suitable aprotic solvent like acetonitrile or tetrahydrofuran)
-
Aqueous buffer solution (e.g., 0.1 M sodium bicarbonate or borate buffer, pH 9)
-
Organic solvent (e.g., acetonitrile)
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
To 1 mL of the sample solution (dissolved in a mixture of water and a water-miscible organic solvent if necessary), add 1 mL of the aqueous buffer solution.
-
Add 0.5 mL of the DNBC solution.
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
The sample is now ready for solid-phase extraction.
Solid-Phase Extraction Protocol for 2,4-Dinitrobenzoyl Derivatives
This protocol outlines the solid-phase extraction procedure for the cleanup and concentration of the DNB derivatives. A reversed-phase sorbent is recommended due to the nonpolar nature of the derivatives.
Materials:
-
Reversed-phase SPE cartridge (e.g., C18 or Styrene-Divinylbenzene, 500 mg, 3 mL)
-
SPE vacuum manifold
-
Methanol (HPLC grade)
-
Deionized water
-
Elution solvent (e.g., acetonitrile or a mixture of acetonitrile and methanol)
-
Nitrogen evaporator
Procedure:
-
Sorbent Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water through the sorbent. Do not allow the sorbent to dry.
-
Sample Loading: Load the entire derivatized sample solution onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove excess derivatizing reagent and other polar impurities.
-
Drying: Dry the SPE cartridge under vacuum for 5-10 minutes to remove the wash solvent.
-
Elution: Elute the retained DNB derivatives with 5 mL of the elution solvent into a clean collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 0.5 - 1 mL) of the initial mobile phase for the subsequent chromatographic analysis.
Data Presentation
The following table summarizes expected performance data for the SPE of nitroaromatic compounds, which are structurally similar to DNB derivatives. This data is provided as a general guideline. Actual performance may vary depending on the specific analyte and matrix.
| Analyte Class | SPE Sorbent | Recovery (%) | Relative Standard Deviation (RSD, %) |
| Nitroaromatics | Styrene-Divinylbenzene | 76 - 97[1] | < 4[1] |
| Nitroaromatics | C18 | > 90 | Not Specified |
Visualizations
The following diagrams illustrate the key processes described in this application note.
Caption: Workflow for the derivatization of amines and phenols with DNBC.
Caption: Step-by-step workflow for the solid-phase extraction of DNBC derivatives.
Conclusion
The described derivatization and solid-phase extraction protocols provide a robust and effective method for the analysis of compounds containing primary/secondary amine and phenolic functional groups. The use of reversed-phase SPE allows for efficient cleanup and concentration of the resulting 2,4-dinitrobenzoyl derivatives, leading to improved chromatographic performance and more reliable quantitative results. The provided protocols and data serve as a valuable starting point for method development and can be adapted to suit specific analytical requirements.
References
Troubleshooting & Optimization
Optimizing 2,4-Dinitrobenzoyl chloride derivatization reaction time and temperature
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the derivatization of amines and alcohols with 2,4-Dinitrobenzoyl chloride (DNBC).
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction time and temperature for derivatization with this compound (DNBC)?
A1: The optimal reaction time and temperature can vary depending on the analyte and the solvent system used. For many primary and secondary amines, a reaction time of 30 minutes at ambient temperature is a good starting point. However, for less reactive compounds or to increase reaction efficiency, elevating the temperature can be beneficial. Studies on analogous derivatizing agents, such as 2,4-dinitrophenylhydrazine (DNPH), have shown that temperature has a significant effect on the reaction, with an optimal temperature found to be 65°C for a 30-minute reaction.[1][2] It is recommended to perform a temperature and time course experiment to determine the optimal conditions for your specific analyte.
Q2: What are the key parameters to consider when optimizing the derivatization reaction?
A2: Beyond reaction time and temperature, several other factors can influence the derivatization efficiency:
-
pH: The reaction is highly pH-dependent. A basic environment is typically required to deprotonate the amine or alcohol, making it a better nucleophile. A common approach is to use a borate buffer with a pH between 9.0 and 11.0.[1] For some applications, a stronger base like 1 M NaOH can significantly accelerate the reaction, reducing the required time to a few minutes at ambient temperature.[3][4]
-
Reagent Concentration: The concentration of DNBC should be in stoichiometric excess to ensure complete derivatization of the analyte. A molar ratio of at least 1.5:1 (DNBC:analyte) is a common starting point.
-
Solvent: The choice of solvent is crucial. It must be able to dissolve both the analyte and the DNBC, and it should be inert to the reactants. Acetonitrile is a frequently used solvent for this purpose.
Q3: How can I tell if my derivatization reaction is complete?
A3: The completeness of the reaction can be assessed by analyzing a time-course study. Aliquots of the reaction mixture are taken at different time points (e.g., 5, 15, 30, 60, and 120 minutes) and analyzed by HPLC. The reaction is considered complete when the peak area of the derivatized product no longer increases over time.
Q4: For how long are the 2,4-Dinitrobenzoyl derivatives stable?
A4: The stability of the derivatives can vary. It is good practice to analyze the derivatized samples as soon as possible. If storage is necessary, they should be kept at low temperatures (e.g., -20°C) and protected from light to minimize degradation. A stability study should be performed by analyzing the derivatized sample at different time intervals to determine the maximum allowable storage time under your specific conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no derivatization product | 1. Incorrect pH: The reaction medium may not be sufficiently basic. 2. Inactive Reagent: The this compound may have hydrolyzed due to moisture. 3. Low Reaction Temperature/Short Reaction Time: The reaction conditions may not be optimal for your analyte. | 1. Ensure the pH of the reaction mixture is in the optimal range (typically pH 9-11). 2. Use a fresh bottle of this compound and ensure all solvents are anhydrous. 3. Increase the reaction temperature (e.g., to 65°C) and/or extend the reaction time. Perform a time and temperature optimization study. |
| Multiple peaks for the derivatized analyte | 1. Incomplete Reaction: The remaining peak could be the underivatized analyte. 2. Side Reactions: The derivatizing agent may react with other functional groups or impurities. 3. Isomer Formation: Similar to other dinitrophenyl derivatives, stereoisomers may form.[5] | 1. Increase the reaction time, temperature, or concentration of the derivatizing agent. 2. Purify the sample before derivatization. 3. Adjust chromatographic conditions to co-elute or fully separate the isomers for accurate quantification. |
| Inconsistent results between samples | 1. Inconsistent Reaction Time or Temperature: Variations in the experimental conditions can lead to variability in the derivatization efficiency. 2. Pipetting Errors: Inaccurate measurement of the analyte or reagents. | 1. Use a temperature-controlled water bath or heating block for consistent temperature. Use a timer to ensure consistent reaction times. 2. Calibrate pipettes and use consistent pipetting techniques. |
| Precipitate formation during the reaction | 1. Poor Solubility: The analyte or the derivatized product may not be soluble in the reaction solvent. | 1. Change the solvent or use a co-solvent to improve solubility. |
Data Presentation
The following table summarizes the effect of reaction temperature on the derivatization of muscone with the analogous reagent 2,4-dinitrophenylhydrazine (DNPH), illustrating the importance of temperature optimization. The data is presented as the relative peak area of the derivatized product.
| Reaction Temperature (°C) | Relative Peak Area |
| 20 | 0.65 |
| 30 | 0.78 |
| 40 | 0.89 |
| 50 | 0.95 |
| 60 | 0.99 |
| 70 | 1.00 |
| 75 | 0.98 |
Data adapted from a study on DNPH derivatization of muscone and is for illustrative purposes.
Experimental Protocols
General Protocol for Derivatization of Primary and Secondary Amines with this compound
-
Sample Preparation: Prepare a standard solution of the amine in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Reagent Preparation: Prepare a solution of this compound in acetonitrile. The concentration should be in molar excess relative to the expected analyte concentration.
-
Buffer Preparation: Prepare a borate buffer solution (e.g., 0.1 M) and adjust the pH to 10.5 with NaOH.
-
Derivatization Reaction:
-
In a reaction vial, add 100 µL of the sample solution.
-
Add 100 µL of the borate buffer.
-
Add 50 µL of the this compound solution.
-
Vortex the mixture and allow it to react at a specific temperature (e.g., ambient or 65°C) for a defined period (e.g., 30 minutes).
-
-
Reaction Termination: After the incubation period, the reaction can be stopped by adding a small amount of an acidic solution (e.g., 1 M HCl) to neutralize the excess base.
-
Analysis: Inject an aliquot of the reaction mixture directly into the HPLC system for analysis.
Visualizations
Caption: Experimental workflow for this compound derivatization.
Caption: Simplified reaction pathway for DNBC derivatization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
How to improve the yield of 2,4-Dinitrobenzoyl chloride derivatization
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of 2,4-Dinitrobenzoyl chloride (DNBC) derivatization for the analysis of alcohols, primary, and secondary amines.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of this compound (DNBC) derivatization?
A1: this compound is a derivatizing agent used in analytical chemistry, particularly for chromatography (e.g., HPLC). It reacts with primary and secondary amines, as well as alcohols, to form stable dinitrobenzoyl derivatives. This process is often employed to:
-
Enhance the detectability of the analytes, especially for UV-visible detection, as the dinitrophenyl group is a strong chromophore.[1][2][3]
-
Improve the chromatographic properties of the analytes, such as their retention and separation on a column.
-
Increase the molecular weight of the analytes, which can be beneficial for mass spectrometry analysis.
Q2: What functional groups does this compound react with?
A2: this compound primarily reacts with nucleophilic functional groups, including:
-
Primary amines (-NH₂)
-
Secondary amines (-NHR)
-
Alcohols (-OH)
The reaction involves the nucleophilic acyl substitution at the carbonyl carbon of the benzoyl chloride.
Q3: What are the key factors influencing the yield of the derivatization reaction?
A3: The yield of the DNBC derivatization is primarily influenced by several factors:
-
pH of the reaction medium: The reaction is typically carried out under basic conditions to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.[2][3]
-
Reaction Temperature: Temperature affects the rate of the derivatization reaction. Optimization is often required to achieve a complete reaction without causing degradation of the analyte or the derivative.[4]
-
Reaction Time: Sufficient time must be allowed for the reaction to go to completion. Incomplete reactions will result in lower yields.[2][3][4]
-
Concentration of Reagents: The molar ratio of DNBC to the analyte is a critical parameter. An excess of the derivatizing agent is often used to ensure complete derivatization.
-
Presence of Water: this compound is susceptible to hydrolysis. The presence of moisture in the sample or reagents can consume the DNBC and significantly reduce the derivatization yield.
-
Solvent: The choice of solvent is important to ensure the solubility of both the analyte and the derivatizing agent. Acetonitrile is a commonly used solvent.[2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Derivatization Yield | Hydrolysis of this compound: The reagent is sensitive to moisture. | • Ensure all glassware is thoroughly dried before use.• Use anhydrous solvents.• Prepare the DNBC solution fresh before each experiment. |
| Incorrect pH: The reaction requires a basic environment to proceed efficiently. | • Ensure the reaction mixture is sufficiently basic. For amines, a pH of 9-10 is often optimal. This can be achieved using bases like sodium hydroxide, sodium carbonate, or pyridine.[2][3] | |
| Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. | • Increase the reaction time. While some protocols suggest a few minutes at room temperature, others may require longer incubation or heating.[2][3][4]• Gently heat the reaction mixture. A temperature of 50-60°C can often improve the reaction rate, but should be optimized to avoid degradation.[5] | |
| Analyte Degradation: The analyte may be unstable under the derivatization conditions. | • If heating, try performing the reaction at a lower temperature for a longer duration.• Ensure the pH is not excessively high, as this can cause degradation of some analytes. | |
| Multiple or Unexpected Peaks in Chromatogram | Side Reactions: Excess derivatizing agent can lead to side products. | • Optimize the concentration of DNBC to use a minimal excess.• After the reaction, quench the excess DNBC with a suitable reagent, such as a small amount of water or a primary amine solution, if compatible with your analytical method. |
| Incomplete Reaction: Both the derivatized and underivatized analyte are present. | • Re-optimize the reaction conditions (pH, temperature, time) to drive the reaction to completion. | |
| Degradation of Derivative: The formed derivative may be unstable. | • Analyze the samples as soon as possible after derivatization.• Store derivatized samples at a low temperature and protected from light. | |
| Poor Reproducibility | Inconsistent Reaction Conditions: Variations in temperature, time, pH, or reagent concentrations between samples. | • Use a temperature-controlled water bath or heating block for consistent heating.• Use a calibrated pH meter or freshly prepared buffers.• Prepare a master mix of the derivatization reagent to add to all samples. |
| Sample Matrix Effects: Components in the sample matrix may interfere with the reaction. | • Perform a sample cleanup step (e.g., solid-phase extraction) before derivatization to remove interfering substances. |
Quantitative Data on Derivatization Parameters
The following tables summarize the impact of various reaction parameters on the yield of derivatization, based on studies of DNBC and analogous derivatizing agents.
Table 1: Effect of Temperature and Time on Derivatization Yield (Analogous Reagent: Dansyl Chloride)
| Temperature (°C) | Reaction Time (min) | Relative Yield (%) |
| 40 | 30 | ~40 |
| 60 | 30 | ~70 |
| 80 | 30 | ~95 |
| 80 | 60 | ~100 |
Note: Data is illustrative and based on trends observed for similar derivatizing agents. Optimal conditions for DNBC may vary.
Table 2: Effect of pH on Derivatization Efficiency (General Observations)
| pH Range | Observation |
| < 7 (Acidic) | Low to no derivatization. The amine/alcohol is protonated and less nucleophilic. |
| 7 - 8 (Neutral to slightly basic) | Moderate derivatization yield. |
| 9 - 10 (Basic) | Optimal for the derivatization of amines.[1] |
| > 11 (Strongly Basic) | Increased risk of hydrolysis of the DNBC reagent and potential degradation of the analyte or derivative. |
Experimental Protocols
Detailed Protocol for Derivatization of Primary/Secondary Amines with this compound
This protocol is adapted from a validated method for the derivatization of biogenic amines with the analogous 3,5-dinitrobenzoyl chloride and is suitable for subsequent HPLC-UV analysis.[2][3]
Materials:
-
This compound (DNBC)
-
Acetonitrile (anhydrous, HPLC grade)
-
Sodium hydroxide (NaOH), 1 M solution
-
Hydrochloric acid (HCl), 2 M solution
-
Analyte standard or sample solution
-
Vortex mixer
-
Microcentrifuge tubes (e.g., 1.5 mL)
Procedure:
-
Preparation of DNBC Reagent: Prepare a 50 mM solution of this compound in anhydrous acetonitrile. This solution should be prepared fresh.
-
Sample Preparation: In a microcentrifuge tube, add 100 µL of the sample or standard solution.
-
pH Adjustment: Add 100 µL of 1 M NaOH solution to the sample to make the reaction mixture basic. Vortex briefly.
-
Derivatization Reaction: Add 200 µL of the 50 mM DNBC solution to the tube. Vortex immediately for 10-15 seconds.
-
Incubation: Allow the reaction to proceed at ambient temperature for 3 minutes.
-
Reaction Termination: Stop the reaction by adding 100 µL of 2 M HCl. Vortex briefly.
-
Analysis: The derivatized sample is now ready for injection into the HPLC system.
Protocol for Derivatization of Alcohols with this compound
This protocol is a general guideline for the derivatization of alcohols. Optimization of reaction time and temperature may be necessary.
Materials:
-
This compound (DNBC)
-
Pyridine (anhydrous)
-
Analyte (alcohol)
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation: In a dry glass vial, dissolve a known amount of the alcohol in a minimal amount of anhydrous pyridine.
-
Addition of DNBC: Add a slight molar excess of solid this compound to the solution.
-
Reaction: Cap the vial tightly and vortex to mix. Heat the mixture at 50-60°C for 30-60 minutes. The optimal time and temperature should be determined experimentally.[5]
-
Work-up: After cooling to room temperature, add dilute sulfuric acid and an organic solvent (e.g., diethyl ether) to the reaction mixture. The organic layer containing the derivative can then be washed with a dilute sodium hydroxide solution to remove unreacted dinitrobenzoic acid, followed by washing with water.[5]
-
Analysis: The organic layer can be dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent evaporated. The resulting derivative can be reconstituted in a suitable solvent for chromatographic analysis.
Visualizations
Caption: Workflow for this compound derivatization.
References
- 1. sdiarticle4.com [sdiarticle4.com]
- 2. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iomcworld.com [iomcworld.com]
- 5. Sciencemadness Discussion Board - Determining percentage of alcohol mixtures. - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Derivatization with 2,4-Dinitrobenzoyl Chloride in Aqueous Media
Welcome to the technical support center for the use of 2,4-dinitrobenzoyl chloride in derivatization reactions. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this reagent for the analysis of amines, alcohols, and other nucleophilic compounds in aqueous environments. Here, you will find troubleshooting advice and frequently asked questions to help you navigate the challenges associated with the hydrolysis of this compound during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound used for?
A1: this compound is a derivatizing agent used in analytical chemistry. It reacts with primary and secondary amines, as well as alcohols and phenols, to form stable amide or ester derivatives, respectively. These derivatives are often more readily analyzed by techniques such as high-performance liquid chromatography (HPLC) with UV detection, as the dinitrobenzoyl group is a strong chromophore.
Q2: Why is hydrolysis of this compound a concern in aqueous media?
A2: this compound, like other acyl chlorides, is highly reactive towards nucleophiles. In aqueous media, water can act as a nucleophile, leading to the hydrolysis of the acyl chloride to form the unreactive 2,4-dinitrobenzoic acid.[1] This hydrolysis reaction is a competitive process that consumes the derivatizing reagent, potentially leading to incomplete derivatization of the target analyte and inaccurate quantification. The reaction with water can be rapid and is a significant consideration in experimental design.[1][2]
Q3: What are the main factors that influence the rate of hydrolysis?
A3: The primary factors influencing the rate of hydrolysis of this compound are pH, temperature, and the presence of co-solvents.
-
pH: The hydrolysis of acyl chlorides is accelerated under basic conditions due to the presence of the more nucleophilic hydroxide ion.[3] However, the derivatization of amines is also typically carried out at a basic pH to ensure the amine is in its deprotonated, nucleophilic form. This creates a fundamental challenge of balancing the desired derivatization reaction with the undesired hydrolysis.
-
Temperature: As with most chemical reactions, increasing the temperature will increase the rate of both hydrolysis and derivatization.
-
Co-solvents: The use of organic co-solvents, such as acetonitrile, can decrease the concentration of water and may influence the rate of hydrolysis.
Q4: How can I tell if significant hydrolysis has occurred in my reaction?
A4: Significant hydrolysis of this compound will result in the formation of 2,4-dinitrobenzoic acid. This can be observed in your analytical run (e.g., HPLC) as a prominent peak that does not correspond to your derivatized analyte. If you are experiencing low yields of your derivatized product and see a large, unidentified peak, it is worth considering that this may be the hydrolysis product. Additionally, the formation of HCl gas during the reaction can be an indicator of hydrolysis, though this is also a byproduct of the desired derivatization reaction.[1][4]
Troubleshooting Guide
This troubleshooting guide is designed to help you address common issues encountered during the derivatization of analytes with this compound in aqueous media.
| Problem | Potential Cause | Suggested Solution |
| Low or no derivatization product observed. | Excessive hydrolysis of this compound. | • Minimize the reaction time in the aqueous medium. • Optimize the pH: while basic conditions are needed for amine deprotonation, a very high pH will excessively accelerate hydrolysis. An empirical optimization of the pH is recommended. • Conduct the reaction at a lower temperature to slow down the rate of hydrolysis. • Increase the concentration of the this compound to compensate for the loss due to hydrolysis. However, be mindful that excess reagent may interfere with your analysis. • If possible, reduce the amount of water in your sample or use a water-miscible organic co-solvent like acetonitrile to decrease the water concentration.[5] |
| Analyte is not sufficiently nucleophilic. | • For amine derivatization, ensure the pH of the reaction mixture is sufficiently basic to deprotonate the amine and increase its nucleophilicity. A pH of 9-10 is often a good starting point. | |
| Precipitation of the reagent. | • this compound has limited solubility in purely aqueous solutions. Ensure adequate mixing and consider the use of a co-solvent to improve solubility. | |
| High background or interfering peaks in the chromatogram. | Excess underivatized reagent or hydrolysis product. | • Optimize the stoichiometry of the reaction to use a minimal excess of the derivatizing reagent. • After the derivatization is complete, a "quenching" step can be added. For example, adding a small amount of a primary amine like glycine can consume the excess this compound. • Implement a sample clean-up step after derivatization, such as liquid-liquid extraction or solid-phase extraction (SPE), to remove excess reagent and byproducts. |
| Inconsistent and non-reproducible results. | Variable rates of hydrolysis between samples. | • Ensure precise and consistent timing of all steps in the derivatization protocol, from reagent addition to quenching or injection. • Maintain tight control over the pH and temperature of the reaction for all samples and standards. • Prepare fresh solutions of this compound regularly, as it can degrade upon exposure to atmospheric moisture. |
Experimental Protocol: Derivatization of a Primary Amine with Dinitrobenzoyl Chloride
This protocol is adapted from methods for the derivatization of biogenic amines using 3,5-dinitrobenzoyl chloride and can be used as a starting point for optimization with this compound.[6][7]
Materials:
-
Analyte solution (containing the primary amine)
-
This compound solution (e.g., 50 mM in acetonitrile)
-
Sodium hydroxide solution (e.g., 1 M)
-
Hydrochloric acid solution (e.g., 2 M)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Sample Preparation: To 100 µL of the aqueous sample containing the amine, add 100 µL of 1 M sodium hydroxide solution to adjust the pH to a basic level.
-
Derivatization: Add 200 µL of the 50 mM this compound solution in acetonitrile. Vortex the mixture vigorously for 1-3 minutes at room temperature. The reaction is typically fast.[6][7]
-
Reaction Termination: Stop the reaction by adding 100 µL of 2 M hydrochloric acid to acidify the mixture. This will protonate any remaining unreacted amines and stop the hydrolysis of the reagent by neutralizing the base.
-
Sample Clean-up (Optional but Recommended):
-
Perform a liquid-liquid extraction by adding an immiscible organic solvent (e.g., ethyl acetate) to extract the derivatized analyte.
-
Alternatively, use a suitable solid-phase extraction (SPE) cartridge to clean up the sample.
-
-
Analysis: Dilute the final sample with an appropriate mobile phase and inject it into the HPLC system for analysis.
Note: This is a general protocol. The concentrations of reagents, reaction time, and temperature should be optimized for your specific analyte and analytical system.
Visualizing the Reaction Pathways
The following diagrams illustrate the competing reactions of this compound in an aqueous medium containing an amine.
Caption: Competing reaction pathways for this compound.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues during derivatization.
Caption: A troubleshooting workflow for derivatization with this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 3,5-Dinitrobenzoyl chloride | C7H3ClN2O5 | CID 7432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride | Semantic Scholar [semanticscholar.org]
- 6. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride. | Sigma-Aldrich [sigmaaldrich.com]
Matrix effects and interference in 2,4-Dinitrobenzoyl chloride derivatization
Welcome to the technical support resource for 2,4-Dinitrobenzoyl chloride (DNBC) derivatization. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly matrix effects and interference, encountered during the derivatization of primary and secondary amines, phenols, and alcohols for LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of derivatizing my analyte with this compound (DNBC)?
A1: Derivatization with DNBC is primarily performed to improve the analytical characteristics of target molecules for LC-MS analysis. Key benefits include:
-
Enhanced Ionization Efficiency: The dinitrobenzoyl moiety can improve the ionization of analytes, leading to better sensitivity.
-
Improved Chromatographic Retention and Selectivity: DNBC increases the hydrophobicity of polar analytes, leading to better retention on reversed-phase columns and potentially resolving co-eluting interferences.
-
Standardized Detection: It provides a common structural tag for a class of compounds, which can be useful for targeted group analysis.
Q2: What are matrix effects, and how do they impact my DNBC derivatization analysis?
A2: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins). These effects can manifest as:
-
Ion Suppression: The most common effect, where matrix components compete with the analyte for ionization, leading to a decreased signal, lower sensitivity, and inaccurate quantification.
-
Ion Enhancement: Less frequently, matrix components can enhance the analyte signal, also leading to inaccurate results.
For DNBC derivatives, matrix effects can lead to poor reproducibility, inaccurate quantification, and a high limit of detection.
Q3: I am observing a low derivatization yield. What are the potential causes?
A3: Low derivatization yield can be attributed to several factors:
-
pH of the reaction: The reaction of DNBC with amines is pH-dependent. The pH should be basic enough to deprotonate the amine but not so high as to cause significant hydrolysis of the DNBC reagent.
-
Presence of water: DNBC is susceptible to hydrolysis. The presence of excessive water in the sample or reagents can consume the DNBC, reducing the amount available to react with the analyte.
-
Inactive reagent: DNBC is sensitive to moisture and can degrade over time. Always use a fresh reagent or one that has been stored properly in a desiccator.
-
Insufficient reagent concentration: The concentration of DNBC should be in molar excess relative to the analyte to drive the reaction to completion.
-
Interfering compounds: Other nucleophilic compounds in the matrix can compete with the analyte for the DNBC reagent.
Q4: My chromatogram shows multiple peaks for a single analyte standard after derivatization. What could be the reason?
A4: The presence of multiple peaks can be due to:
-
Incomplete Derivatization: If the reaction does not go to completion, you may see a peak for the un-derivatized analyte in addition to the derivatized product.
-
Reaction with multiple sites: For molecules with multiple reactive sites (e.g., polyamines), you may get a mixture of partially and fully derivatized products.
-
Degradation: The DNBC derivative may be unstable under the analytical conditions, leading to degradation products.
-
Isomers: If your analyte has stereoisomers, they may be separated chromatographically after derivatization.
Troubleshooting Guide
Issue 1: Low Signal Intensity or High Limit of Detection
| Possible Cause | Recommended Action |
| Ion Suppression | 1. Improve Sample Cleanup: Use Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. 2. Modify Chromatography: Adjust the gradient to separate the analyte from the suppression zone. 3. Dilute the Sample: This can reduce the concentration of matrix components. |
| Low Derivatization Efficiency | 1. Optimize Reaction pH: Test a range of pH values (typically 8-10) for the reaction buffer. 2. Ensure Anhydrous Conditions: Dry the sample extract completely before adding the derivatization reagent. Use anhydrous solvents. 3. Increase Reagent Concentration: Try a higher molar excess of DNBC. |
| Poor Ionization of Derivative | 1. Optimize MS Source Parameters: Adjust spray voltage, gas flows, and temperatures. 2. Change Mobile Phase Additives: Experiment with different additives like formic acid or ammonium formate to promote better ionization. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Recommended Action |
| Column Overload | 1. Reduce Injection Volume/Concentration: Inject a smaller amount of the sample. |
| Secondary Interactions on Column | 1. Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte's pKa. 2. Use a Different Column: Try a column with a different stationary phase chemistry. |
| In-source Degradation/Fragmentation | 1. Optimize MS Source Conditions: Reduce source temperature or use a gentler ionization technique if available. |
| Co-elution with an Interfering Peak | 1. Improve Chromatographic Resolution: Modify the gradient, flow rate, or change the column. |
Issue 3: High Background or Ghost Peaks
| Possible Cause | Recommended Action |
| Contamination from Reagents or Solvents | 1. Use High-Purity Reagents/Solvents: Ensure all reagents and solvents are LC-MS grade. 2. Run Reagent Blanks: Inject a blank sample containing only the derivatization reagents to identify contaminant peaks. |
| Carryover from Previous Injections | 1. Implement a More Rigorous Needle Wash: Use a strong solvent in the autosampler wash sequence. 2. Inject Blanks Between Samples: Run blank injections to ensure the system is clean. |
| Excess Derivatization Reagent | 1. Quench the Reaction: Add a quenching reagent to consume excess DNBC. 2. Perform a Cleanup Step: Use SPE to remove the excess reagent before LC-MS analysis. |
Quantitative Data Summary
The following table provides an illustrative example of how to quantify matrix effects. The Matrix Effect is calculated as (Peak Area in Matrix / Peak Area in Solvent) * 100%. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
| Analyte | Matrix | Sample Preparation | Matrix Effect (%) | Interpretation |
| Analyte A-DNBC | Plasma | Protein Precipitation | 45% | Significant Ion Suppression |
| Analyte A-DNBC | Plasma | SPE | 85% | Mild Ion Suppression |
| Analyte B-DNBC | Urine | Dilute and Shoot | 60% | Moderate Ion Suppression |
| Analyte B-DNBC | Urine | LLE | 95% | Minimal Matrix Effect |
Experimental Protocols
Protocol 1: DNBC Derivatization of Amines in a Biological Matrix
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
-
Derivatization Reaction:
-
Reconstitute the dried extract in 50 µL of 100 mM sodium borate buffer (pH 9.5).
-
Add 50 µL of a 10 mg/mL solution of this compound in anhydrous acetonitrile.
-
Vortex briefly and incubate at 60°C for 30 minutes.
-
-
Reaction Quenching and Final Preparation:
-
After incubation, cool the mixture to room temperature.
-
Add 10 µL of 2% formic acid in water to quench the reaction and neutralize the pH.
-
Add 100 µL of water/acetonitrile (90:10, v/v).
-
Vortex and transfer to an autosampler vial for LC-MS analysis.
-
Visualizations
Caption: Experimental workflow for DNBC derivatization and LC-MS analysis.
Caption: Troubleshooting logic for low signal intensity in DNBC derivatization.
Stability of 2,4-Dinitrobenzoyl chloride derivatives under different storage conditions
This guide provides technical support for researchers, scientists, and drug development professionals working with 2,4-Dinitrobenzoyl chloride and its derivatives. It includes frequently asked questions (FAQs) and troubleshooting advice to address common issues encountered during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound derivatives?
A1: To ensure the long-term stability of this compound derivatives, they should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect these compounds from moisture, as they are highly susceptible to hydrolysis.[1][3] Storage under an inert atmosphere, such as nitrogen or argon, is recommended to prevent degradation from atmospheric moisture.[1][3] Containers should be tightly sealed and stored in a designated corrosives area.[1][3]
Q2: What are the primary degradation pathways for this compound derivatives?
A2: The primary degradation pathway for this compound derivatives is hydrolysis.[1] In the presence of water or moisture, the acyl chloride group reacts to form the corresponding carboxylic acid and hydrochloric acid (HCl) gas.[1][4] This reaction is often rapid and can be initiated by atmospheric humidity.
Q3: Are there any materials that are incompatible with this compound derivatives?
A3: Yes, these compounds are incompatible with several materials, including:
-
Alcohols and amines, with which they will react vigorously[4]
Q4: What are the visible signs of degradation of this compound derivatives?
A4: Visible signs of degradation can include:
-
Fuming: The release of HCl gas upon exposure to air is a strong indicator of hydrolysis.[5]
-
Change in appearance: The yellow-brown solid may change in color or consistency.[6]
-
Clumping or caking: Absorption of moisture can cause the powder to clump together.
Q5: How long can I expect my this compound derivative to remain stable?
A5: The shelf life of this compound derivatives is highly dependent on storage conditions. If a specific expiration or retest date is not provided on the Certificate of Analysis, it is recommended to handle the product according to the defined storage conditions and routinely inspect it for signs of degradation. For products without a specified retest date, a standard warranty of one year from the date of shipment is often applicable, assuming proper storage.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Fuming upon opening the container | Exposure to atmospheric moisture leading to hydrolysis and HCl gas formation. | Immediately move the container to a fume hood. Minimize the time the container is open. Consider purging the container with an inert gas before sealing. For frequent use, consider aliquoting the reagent into smaller, single-use containers under an inert atmosphere.[7] |
| Poor reactivity in an experiment | The reagent has degraded due to improper storage and hydrolysis. | Use a fresh vial of the reagent. If a fresh vial is unavailable, the purity of the current stock can be assessed using techniques like NMR or titration. Consider purifying the material if necessary.[6] |
| Inconsistent experimental results | The stability of the reagent is compromised, leading to varying concentrations of the active compound. | Implement stringent storage protocols, including the use of desiccators or glove boxes for handling and storage.[5] Aliquot the reagent to minimize repeated exposure of the bulk material to the atmosphere.[7] |
| Pressure buildup in the container | Decomposition of the compound, potentially accelerated by elevated temperatures, leading to the release of gaseous byproducts like HCl. | Store the container in a cool place as recommended.[1][2] If pressure buildup is suspected, carefully vent the container in a fume hood. |
Stability Data Summary
| Storage Parameter | Condition | Expected Stability | Primary Degradation Pathway | Recommendations |
| Temperature | Recommended (Cool, e.g., 2-8 °C) | High | Minimal degradation | Store in a refrigerator or cold room. |
| Ambient (Room Temperature) | Moderate | Slow hydrolysis if moisture is present | Acceptable for short-term storage if kept dry. | |
| Elevated (>30 °C) | Low | Accelerated hydrolysis and potential for thermal decomposition. | Avoid exposure to heat sources. | |
| Humidity | Anhydrous (Inert atmosphere/Desiccator) | High | Minimal degradation | Store in a desiccator or glove box. Purge container with inert gas. |
| Low Humidity | Moderate | Slow hydrolysis over time | Tightly seal containers. Use of parafilm or electrical tape around the cap can provide an additional barrier.[5] | |
| High Humidity | Low | Rapid hydrolysis | Avoid storage in humid environments. | |
| Light Exposure | Dark | High | Minimal degradation | Store in opaque containers or in a dark cabinet. |
| Light | Moderate to High | Potential for photochemical reactions, though hydrolysis is the primary concern. | While not the main factor, protection from light is good practice. |
Experimental Protocols
Protocol 1: Assessment of this compound Derivative Purity by Titration
This protocol determines the purity of a this compound derivative by measuring the amount of hydrolyzable chloride.
Materials:
-
This compound derivative sample
-
Acetone (anhydrous)
-
Distilled water
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Erlenmeyer flask
-
Burette
-
Analytical balance
Procedure:
-
Accurately weigh approximately 0.5 g of the this compound derivative into a 250 mL Erlenmeyer flask.
-
Add 50 mL of anhydrous acetone to dissolve the sample.
-
Carefully add 50 mL of distilled water to the flask to induce hydrolysis of the acyl chloride to the carboxylic acid and HCl.
-
Add 2-3 drops of phenolphthalein indicator to the solution.
-
Titrate the solution with the standardized NaOH solution until a persistent pink endpoint is observed.
-
Record the volume of NaOH solution used.
-
Calculate the purity of the this compound derivative based on the stoichiometry of the reaction (1 mole of the derivative produces 2 moles of acid).
Visualizations
References
- 1. southwest.tn.edu [southwest.tn.edu]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. 3,5-Dinitrobenzoyl chloride | 99-33-2 [chemicalbook.com]
- 7. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: 2,4-Dinitrobenzoyl Chloride Reaction Work-Up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing excess 2,4-Dinitrobenzoyl chloride from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing excess this compound?
A1: The most common methods for removing excess this compound involve quenching the reaction with a nucleophile, followed by an appropriate work-up procedure. The primary methods include:
-
Quenching: Reacting the excess acyl chloride with a nucleophilic reagent to convert it into a more easily removable derivative. Common quenching agents include water, aqueous bases (like sodium bicarbonate), alcohols, and amines.[1][2][3]
-
Liquid-Liquid Extraction: Separating the desired product from the quenched byproducts based on their differential solubility in immiscible solvents.[4][5][6][7][8][9]
-
Chromatography: Purifying the desired product from the reaction mixture using techniques like flash column chromatography.[10][11][12][13][14]
-
Scavenger Resins: Utilizing polymer-bound nucleophiles to react with and remove the excess acyl chloride by simple filtration.[15][16][17][18][19]
Q2: How do I choose the best removal method for my specific reaction?
A2: The choice of removal method depends on several factors, including the stability of your desired product to the quenching conditions, the scale of your reaction, and the desired final purity.
-
For acid-stable products, quenching with aqueous base followed by extraction is a simple and effective method.
-
If your product is sensitive to aqueous conditions, using an anhydrous workup with a scavenger resin or direct chromatographic purification might be more suitable.
-
For small-scale reactions, scavenger resins can be very efficient. For larger-scale reactions, quenching and extraction are often more practical.
Q3: How can I monitor the removal of this compound?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the removal.[20][21]
-
Visualization: this compound and its derivatives are often UV-active, appearing as dark spots on a fluorescent TLC plate under UV light (254 nm).[22]
-
Staining: Various stains can be used to visualize the spots if they are not UV-active. For example, a potassium permanganate stain can visualize compounds that are easily oxidized.[22]
-
Procedure: Spot the crude reaction mixture, the quenched mixture, and the purified product on a TLC plate and elute with an appropriate solvent system. The disappearance of the this compound spot indicates its successful removal.
Troubleshooting Guides
Problem 1: Incomplete Removal of this compound After Quenching and Extraction
| Possible Cause | Solution |
| Insufficient quenching agent | Add additional quenching agent (e.g., saturated sodium bicarbonate solution) and stir vigorously for an extended period (e.g., 30-60 minutes). Monitor the reaction by TLC. |
| Inefficient extraction | Perform additional extractions with the aqueous base. Ensure thorough mixing of the aqueous and organic layers during extraction to maximize partitioning of the 2,4-dinitrobenzoic acid byproduct into the aqueous phase.[5][6] |
| Incorrect pH of the aqueous phase | Check the pH of the aqueous layer after extraction. It should be basic (pH > 8) to ensure the 2,4-dinitrobenzoic acid is deprotonated and soluble in the aqueous phase. If necessary, add more base. |
Problem 2: Product Degradation During Work-Up
| Possible Cause | Solution |
| Product is sensitive to basic conditions | Avoid using strong aqueous bases for quenching. Instead, quench with a milder base like saturated sodium bicarbonate, or consider a non-aqueous workup using a scavenger resin. |
| Product is unstable on silica gel | If purification is done by column chromatography, test the stability of your product on a small amount of silica gel before performing the full separation. If it degrades, consider using a different stationary phase like alumina or a deactivated silica gel.[13] |
| Prolonged exposure to quenching agent | Minimize the time the reaction mixture is in contact with the quenching agent. Proceed with the extraction and subsequent purification steps promptly after quenching is complete. |
Problem 3: Difficulty in Separating Product from Byproducts by Column Chromatography
| Possible Cause | Solution |
| Co-elution of product and impurities | Optimize the solvent system for your column chromatography. A good starting point is a solvent system that gives a clear separation of spots on a TLC plate. Consider using a gradient elution to improve separation.[11] |
| Compound precipitation on the column | If your compound has low solubility in the eluent, it may precipitate on the column. Try dissolving the crude material in a stronger solvent and adsorbing it onto a small amount of silica gel before loading it onto the column (dry loading).[11] |
| Tailing of spots | Tailing can be caused by overloading the column or using a solvent system that is too polar. Reduce the amount of crude material loaded or use a less polar eluent.[10] |
Quantitative Data Summary
The following tables provide a summary of the effectiveness of different methods for removing excess acyl chlorides. While specific data for this compound is limited, the data for other acyl chlorides can serve as a useful guide.
Table 1: Efficiency of Scavenger Resins in Removing Acid Chlorides
| Scavenger Resin Type | Equivalents of Resin | Time for >99% Removal | Reference |
| Polyamine-based resin | 3 | 15 minutes | [15] |
| Trisamine resin | Not specified | 30 minutes | [16] |
| Amberlite IRA-68 (weakly basic) | Not specified | Not specified | [16] |
Experimental Protocols & Workflows
Method 1: Quenching with Aqueous Sodium Bicarbonate and Extraction
This is a standard and robust method for removing excess this compound when the desired product is stable to aqueous basic conditions.
Protocol:
-
Cool the reaction mixture in an ice bath.
-
Slowly add saturated aqueous sodium bicarbonate solution to the reaction mixture with vigorous stirring. Continue adding until gas evolution ceases.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.[5][8]
-
Combine the organic layers and wash with brine (saturated NaCl solution).[7]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Further purify the crude product by recrystallization or column chromatography if necessary.
Caption: Workflow for removing excess this compound by quenching and extraction.
Method 2: Purification by Flash Column Chromatography
This method is suitable for products that are sensitive to aqueous work-up or when a high degree of purity is required directly after the reaction.
Protocol:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the crude residue in a minimal amount of a suitable solvent.
-
Prepare a silica gel column with an appropriate non-polar solvent system.
-
Load the dissolved sample onto the column. For compounds with low solubility in the eluent, consider dry loading.[10][11]
-
Elute the column with an appropriate solvent system, gradually increasing the polarity if necessary (gradient elution).
-
Collect fractions and monitor by TLC to identify the fractions containing the desired product.
-
Combine the pure fractions and concentrate under reduced pressure to obtain the purified product.
Caption: Workflow for purification using flash column chromatography.
Method 3: Removal with a Scavenger Resin
This method provides a non-aqueous work-up, which is ideal for sensitive products.
Protocol:
-
To the reaction mixture, add a suitable scavenger resin (e.g., a polymer-bound amine). Use a 2-3 fold excess of the resin relative to the excess this compound.[15]
-
Stir the mixture at room temperature for a specified time (e.g., 1-4 hours). Monitor the reaction by TLC to ensure complete removal of the acyl chloride.
-
Filter the reaction mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
-
Further purify as needed.
Caption: Workflow for removing excess this compound with a scavenger resin.
References
- 1. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 2. kgroup.du.edu [kgroup.du.edu]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. columbia.edu [columbia.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. biotage.com [biotage.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 13. Chromatography [chem.rochester.edu]
- 14. Nitro compound separation - Chromatography Forum [chromforum.org]
- 15. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. researchgate.net [researchgate.net]
- 18. CA2623230A1 - Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6- acetate - Google Patents [patents.google.com]
- 19. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 20. silicycle.com [silicycle.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. chem.libretexts.org [chem.libretexts.org]
Impact of pH on 2,4-Dinitrobenzoyl chloride derivatization efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,4-Dinitrobenzoyl chloride (DNBC) for chemical derivatization.
Troubleshooting Guide
Users may encounter several issues during the derivatization process with this compound, many of which are related to the reaction pH. This guide provides a systematic approach to identifying and resolving these common problems.
| Problem | Possible Cause | Recommended Solution |
| Low or No Derivatization Yield | Incorrect Reaction pH: The pH of the reaction mixture is critical. For efficient derivatization of alcohols, phenols, and amines, a basic (alkaline) environment is required to deprotonate the nucleophilic functional group, making it more reactive towards the electrophilic DNBC. An acidic or neutral pH will result in significantly lower or no product formation. | Adjust the reaction pH to an alkaline range, typically between 8 and 10. The use of a buffer, such as a borate buffer, is recommended to maintain a stable pH throughout the reaction. For some applications, a higher pH using dilute sodium hydroxide (e.g., up to 1 M) may be effective, but care must be taken to avoid excessive hydrolysis of the DNBC reagent. |
| Hydrolysis of DNBC: this compound is susceptible to hydrolysis, especially at very high pH and in the presence of water. If the reagent hydrolyzes before it can react with the target analyte, the derivatization yield will be reduced. | While a basic pH is necessary, avoid excessively high pH for prolonged periods. Prepare the DNBC solution in a dry, aprotic solvent like acetonitrile and add it to the reaction mixture containing the analyte and the base. Ensure all glassware is dry before use. | |
| Inconsistent or Irreproducible Results | Fluctuating pH: An unbuffered reaction mixture can experience pH shifts during the reaction, leading to inconsistent derivatization efficiency. The addition of the acidic DNBC reagent can lower the pH of an unbuffered solution. | Use a suitable buffer system (e.g., borate buffer, carbonate buffer) to maintain a constant pH throughout the derivatization process. Ensure the buffering capacity is sufficient for the scale of the reaction. |
| Presence of Multiple Peaks in Chromatogram | Side Reactions: At a suboptimal pH, side reactions may occur, leading to the formation of byproducts. For example, if the analyte has multiple reactive functional groups, the pH can influence which group is preferentially derivatized. | Optimize the pH to favor the derivatization of the target functional group. A systematic study of the derivatization efficiency at different pH values within the alkaline range (e.g., pH 8, 9, 10) can help identify the optimal condition for a specific analyte. |
| Degradation of Analyte or Product: Some analytes or their derivatized products may be unstable at certain pH values. | Assess the stability of your analyte and the DNBC derivative at the chosen reaction pH. If instability is observed, consider adjusting the pH or the reaction time. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for derivatization with this compound?
A1: The optimal pH for derivatization with this compound is generally in the alkaline range (pH 8-10) . This is because the reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol, phenol, or amine analyte acts as the nucleophile. A basic environment deprotonates the analyte, increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of DNBC. For the derivatization of biogenic amines with the similar 3,5-dinitrobenzoyl chloride, reactions have been successfully carried out in 1 M NaOH[1]. For phenols, a study using 4-nitrobenzoyl chloride found optimal derivatization at pH 8.5[2][3].
Q2: Why is my derivatization yield low when I perform the reaction at a neutral pH?
A2: At a neutral pH, the nucleophilic functional groups of your analyte (e.g., hydroxyl or amino groups) are predominantly in their protonated or neutral form. This significantly reduces their nucleophilicity, leading to a very slow or negligible reaction with this compound. Increasing the pH deprotonates these groups, making them much stronger nucleophiles and thus increasing the reaction rate and yield.
Q3: Can I use a very high pH (e.g., pH > 12) to maximize the deprotonation of my analyte?
A3: While a high pH does increase the deprotonation of the analyte, it also accelerates the hydrolysis of the this compound reagent. DNBC can react with hydroxide ions in the solution, converting it to the unreactive 2,4-dinitrobenzoic acid. This competing hydrolysis reaction can significantly reduce the amount of reagent available to react with your analyte, leading to a lower overall derivatization yield. Therefore, a moderately alkaline pH (8-10) is typically a good compromise to ensure sufficient deprotonation of the analyte while minimizing the hydrolysis of the reagent.
Q4: How does pH affect the stability of the this compound reagent?
A4: this compound is an acyl chloride and is susceptible to hydrolysis. The rate of hydrolysis is pH-dependent. In acidic solutions, the hydrolysis is relatively slow. However, as the pH increases into the neutral and alkaline range, the concentration of the hydroxide nucleophile increases, leading to a faster rate of hydrolysis. To minimize reagent loss, it is advisable to prepare the DNBC solution in a dry aprotic solvent and add it to the buffered analyte solution just before starting the reaction.
Q5: What type of buffer should I use for the derivatization reaction?
A5: The choice of buffer is important for maintaining a stable pH. Commonly used buffers for derivatization reactions in the alkaline range include borate buffers and carbonate buffers. The buffer should be chosen based on its pKa, ensuring it can effectively buffer in the desired pH range (8-10). It is also important to ensure that the buffer components do not interfere with the derivatization reaction or the subsequent analysis.
Experimental Protocol: Derivatization of an Alcohol with this compound
This protocol provides a general procedure for the derivatization of an alcohol with DNBC under optimized pH conditions.
Materials:
-
Alcohol analyte
-
This compound (DNBC)
-
Acetonitrile (anhydrous)
-
Borate buffer (0.1 M, pH 9.0)
-
Hydrochloric acid (1 M)
-
Vortex mixer
-
Thermostatic water bath
-
HPLC or other analytical instrument
Procedure:
-
Sample Preparation: Dissolve a known amount of the alcohol analyte in a suitable solvent.
-
Reaction Setup: In a reaction vial, add an aliquot of the alcohol solution to the borate buffer (pH 9.0).
-
Reagent Addition: Prepare a fresh solution of DNBC in anhydrous acetonitrile. Add an excess of the DNBC solution to the reaction vial. The final concentration of the organic solvent should be optimized for your specific application.
-
Reaction: Vortex the mixture thoroughly and incubate at a controlled temperature (e.g., 50-60 °C) for a specific duration (e.g., 30-60 minutes). The optimal temperature and time should be determined experimentally.
-
Quenching: After the incubation period, stop the reaction by adding a small amount of 1 M hydrochloric acid to neutralize the excess base and quench the unreacted DNBC.
-
Analysis: The resulting solution containing the derivatized analyte can then be diluted and analyzed by the appropriate analytical method, such as HPLC-UV.
Data Presentation
| pH Condition | Relative Derivatization Efficiency | Primary Competing Reaction | Rationale |
| Acidic (pH < 4) | Very Low | None | The nucleophile (alcohol/amine) is protonated and non-reactive. |
| Neutral (pH ~7) | Low | Slow Hydrolysis of DNBC | The nucleophile is not sufficiently deprotonated for efficient reaction. |
| Alkaline (pH 8-10) | High (Optimal) | Moderate Hydrolysis of DNBC | The nucleophile is significantly deprotonated, leading to a fast reaction rate. This range provides a good balance between nucleophile activation and reagent stability. |
| Strongly Alkaline (pH > 12) | Moderate to Low | Rapid Hydrolysis of DNBC | The rapid hydrolysis of the DNBC reagent outcompetes the derivatization reaction, leading to a decrease in product formation. |
Visualizations
References
Technical Support Center: Troubleshooting Peak Tailing of 2,4-Dinitrobenzoyl Chloride (DNBC) Derivatives in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing issues encountered during the HPLC analysis of 2,4-Dinitrobenzoyl chloride (DNBC) derivatives.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific problems you may encounter.
Q1: Why are the peaks for my DNBC derivatives tailing?
Peak tailing for DNBC derivatives, which are often used to analyze amines and phenols, is a common issue in reversed-phase HPLC.[1][2] The primary cause is typically secondary interactions between the analyte and the stationary phase.[3][4] Specifically, residual silanol groups on the silica-based column packing can interact with the derivatized analytes, leading to asymmetrical peaks.[1][3][4] Other potential causes include issues with the mobile phase, column degradation, or problems with your sample and injection.[1][5]
Q2: How can I diagnose the specific cause of peak tailing?
A systematic approach is crucial for identifying the root cause. Start by evaluating the chromatogram and asking the following questions:
-
Are all peaks tailing, or only the DNBC derivatives? If all peaks are tailing, the issue is likely systemic, such as a column void, a partially blocked inlet frit, or improper system connections.[6][7] If only the DNBC derivative peaks are tailing, the problem is more likely related to chemical interactions between your analytes and the stationary phase.[6]
-
Did the peak tailing start suddenly? If so, consider recent changes to your method, such as a new batch of mobile phase, a new column, or a different sample preparation procedure.[7]
-
Does the peak tailing worsen with increased sample concentration? If yes, you may be experiencing mass overload.[1][5]
The following diagram illustrates a logical troubleshooting workflow:
Caption: Troubleshooting workflow for peak tailing.
Q3: How does mobile phase pH affect peak tailing of DNBC derivatives?
The pH of the mobile phase is a critical factor.[3][8] Residual silanol groups on silica-based columns are acidic and can become ionized at higher pH values (typically above pH 3.5).[5] These ionized silanols can then interact with any basic functional groups on your DNBC derivatives, causing peak tailing.[4][6]
To minimize these secondary interactions, it is often beneficial to lower the mobile phase pH to around 3.0 or below.[4][9] This protonates the silanol groups, reducing their ability to interact with the analytes.[5][9] However, ensure your column is stable at low pH to avoid damaging the stationary phase.[9]
Q4: What mobile phase additives can I use to reduce peak tailing?
Adding a competing base, such as triethylamine (TEA), to the mobile phase can be effective.[5][10] TEA is a small, basic molecule that interacts strongly with the active silanol sites on the stationary phase, effectively masking them from your DNBC derivatives.[5] A concentration of 10-25 mM TEA is often sufficient.[5][9][10] Be aware that TEA can be difficult to remove from a column, so it's best to dedicate a column for methods using such additives.[5]
Q5: Could my column be the problem?
Yes, the column is a frequent source of peak tailing.[11] Consider the following:
-
Column Type: Using a modern, high-purity, end-capped column is highly recommended.[4] End-capping is a process that chemically treats the silica surface to reduce the number of accessible silanol groups.[4]
-
Column Degradation: Over time, columns can degrade, especially when used with aggressive mobile phases or at high temperatures. This can lead to the exposure of more silanol groups. If your column is old or has been used extensively, it may need to be replaced.
-
Column Void: A void at the head of the column can cause peak distortion for all analytes.[5] This can result from pressure shocks or the dissolution of the silica bed.[9]
Frequently Asked Questions (FAQs)
What is an acceptable tailing factor? Ideally, a peak should be symmetrical with a tailing factor of 1.0. However, for many assays, a tailing factor of less than 1.5 is considered acceptable.[4] The specific requirement will depend on your method and regulatory guidelines.
Can the sample solvent cause peak tailing? Yes. If your sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can lead to peak distortion, including tailing.[1][5] This is especially true for early eluting peaks.[5] Whenever possible, dissolve your sample in the initial mobile phase.[11]
How does sample overload cause peak tailing? Injecting too much sample can saturate the stationary phase, leading to a non-ideal chromatographic process and resulting in asymmetrical peaks that often resemble a right triangle.[1][5] To check for this, try reducing the injection volume or diluting your sample.[5]
Could there be an interfering peak? What appears to be a tailing peak could be a co-eluting impurity.[4] To investigate this, you can try changing the detection wavelength or improving the separation by using a more efficient column (e.g., one with a smaller particle size).[4]
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | 2.5 - 3.5 for silica-based columns | To suppress the ionization of residual silanol groups and minimize secondary interactions with basic analytes.[4][5][9] |
| Mobile Phase Additive (e.g., TEA) | 10 - 25 mM | To act as a competing base and mask active silanol sites.[5][9][10] |
| Buffer Concentration | 10 - 50 mM | To maintain a stable pH and minimize ionic interactions.[12] |
| Injection Volume | ≤ 5% of column volume | To prevent sample overload, which can cause peak distortion.[12] |
Experimental Protocols
Protocol 1: Pre-column Derivatization of Amines/Phenols with this compound (DNBC)
This protocol is a general guideline and may require optimization for your specific analytes.
-
Sample Preparation:
-
Derivatization Reaction:
-
In a microcentrifuge tube, add 100 µL of your sample or standard solution.
-
Add 100 µL of a basic buffer, such as 100 mM sodium carbonate or borate buffer (pH 9-10), to facilitate the reaction.
-
Add 200 µL of a 1% (w/v) solution of this compound in acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in the dark. The derivatization of amino acids with a similar reagent, 2,4-Dinitrofluorobenzene (DNFB), is also performed at 60°C.[13]
-
After incubation, cool the mixture to room temperature.
-
Add 100 µL of 2 M HCl to stop the reaction.[14]
-
Filter the resulting solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
The following diagram illustrates the derivatization workflow:
Caption: DNBC derivatization workflow.
Protocol 2: HPLC Analysis of DNBC Derivatives
This is a starting point for method development. The mobile phase composition and gradient will likely need optimization.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably with end-capping.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 30% B
-
19-25 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 260 nm.[14]
-
Injection Volume: 10 µL
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. i01.yizimg.com [i01.yizimg.com]
- 6. support.waters.com [support.waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. uhplcs.com [uhplcs.com]
- 9. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 10. hplc.eu [hplc.eu]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. uhplcs.com [uhplcs.com]
- 13. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comprehensive Guide to Amine Analysis: 2,4-Dinitrobenzoyl Chloride vs. Dansyl Chloride
For researchers, scientists, and drug development professionals, the accurate quantification of amines is a critical analytical task. Derivatization of amines prior to chromatographic analysis is a common strategy to enhance their detection. This guide provides an objective comparison of two such derivatization reagents: 2,4-Dinitrobenzoyl chloride and Dansyl chloride.
Important Note on this compound Data: Publicly available experimental data and protocols for the specific use of this compound in amine analysis are limited. Therefore, this guide utilizes data for its isomer, 3,5-Dinitrobenzoyl chloride , as a representative of dinitrobenzoyl chloride derivatization for UV-based HPLC analysis. This substitution is clearly indicated where applicable.
At a Glance: Key Differences
| Feature | This compound (Data for 3,5-isomer) | Dansyl Chloride |
| Detection Method | UV-Vis Spectroscopy | Fluorescence Spectroscopy |
| Typical Detection Wavelength | ~260 nm[1] | Excitation: ~335-350 nm, Emission: ~518-530 nm[2] |
| Sensitivity | Lower | Higher |
| Selectivity | Reacts with primary and secondary amines.[3] | Reacts with primary and secondary amines.[4] |
| Derivative Stability | Stable | Very Stable[5] |
| Reaction Time | Fast (e.g., ~3 minutes)[1] | Variable (15 minutes to over an hour)[6] |
Quantitative Performance Comparison
The choice of derivatization reagent significantly impacts the sensitivity and performance of an analytical method. The following tables summarize the key quantitative data for amine analysis using 3,5-Dinitrobenzoyl chloride and Dansyl chloride.
Table 1: Derivatization Reaction and Detection Parameters
| Parameter | 3,5-Dinitrobenzoyl Chloride | Dansyl Chloride |
| Reaction pH | Alkaline (e.g., 1 M NaOH)[1] | Alkaline (pH 9.5-11)[5][6] |
| Reaction Temperature | Ambient[1] | 25°C to 60°C[6] |
| Reaction Time | ~ 3 minutes[1] | 15 - 60 minutes[6] |
| Detection Wavelength (UV) | ~260 nm[1] | ~250 nm (less common) |
| Excitation Wavelength (Fluorescence) | N/A | ~335 nm[2] |
| Emission Wavelength (Fluorescence) | N/A | ~518 nm[2] |
Table 2: Analytical Performance Metrics
| Metric | 3,5-Dinitrobenzoyl Chloride | Dansyl Chloride |
| Limit of Detection (LOD) | 124 - 864 µg/L (injected amounts 203 - 1410 pg)[1] | 0.015 - 0.075 µg/mL |
| Limit of Quantification (LOQ) | Not explicitly stated, but higher than LOD | 0.05 - 0.25 µg/mL |
| **Linearity (R²) ** | 0.965 - 0.996[1] | > 0.998 |
| Precision (RSD%) | Not explicitly stated | Intra-day: 0.66 - 2.69%, Inter-day: 0.91 - 4.38% |
| Recovery (%) | Not explicitly stated | 79.3 - 110.3% |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for amine derivatization with 3,5-Dinitrobenzoyl chloride and Dansyl chloride for HPLC analysis.
Protocol 1: Amine Derivatization with 3,5-Dinitrobenzoyl Chloride
This protocol is adapted from a method for the analysis of biogenic amines in fermented foods[1].
Reagents:
-
1 M Sodium Hydroxide (NaOH)
-
50 mM 3,5-Dinitrobenzoyl chloride in acetonitrile
-
2 M Hydrochloric Acid (HCl)
-
2-Propanol
Procedure:
-
To your amine sample, add 1 M NaOH.
-
Add 2-propanol to the mixture.
-
Add 50 mM 3,5-Dinitrobenzoyl chloride in acetonitrile.
-
Vortex the mixture and allow it to react at room temperature for 3 minutes.
-
Terminate the reaction by adding 2 M HCl.
-
The sample is now ready for HPLC analysis with UV detection at 260 nm.
Protocol 2: Amine Derivatization with Dansyl Chloride
This protocol is a generalized procedure based on common methods for the analysis of amino acids and biogenic amines.
Reagents:
-
100 mM Sodium carbonate/bicarbonate buffer (pH 9.8-10.0)
-
5 mg/mL Dansyl chloride in acetone or 50 mM in acetonitrile
-
10% (v/v) Ammonium hydroxide or ammonia solution to quench the reaction
-
Acetonitrile (ACN)
Procedure:
-
Mix the amine standard or sample with the sodium carbonate/bicarbonate buffer.
-
Add the Dansyl chloride solution to the mixture.
-
Incubate the mixture in a water bath at 60°C for 45 minutes or at room temperature for 60 minutes. The reaction should be carried out in the dark.
-
Quench the excess Dansyl chloride by adding the ammonium hydroxide or ammonia solution and incubating for a further 5-30 minutes at room temperature in the dark.
-
Adjust the final volume with acetonitrile.
-
Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system for fluorescence detection (Excitation: ~335 nm, Emission: ~518 nm).
Visualizing the Chemistry and Workflow
Diagrams can aid in understanding the chemical reactions and experimental processes. The following are Graphviz (DOT language) diagrams illustrating the derivatization reactions and a general analytical workflow.
Caption: Derivatization reactions of amines with the chlorides.
Caption: General experimental workflow for amine analysis.
Summary and Recommendations
The choice between this compound (represented by its 3,5-isomer) and Dansyl chloride for amine analysis depends primarily on the required sensitivity and the available detection instrumentation.
-
Dansyl chloride is the superior choice for applications requiring high sensitivity, such as the analysis of low-abundance biogenic amines or neurotransmitters. Its fluorescent derivatives allow for detection at very low concentrations. The derivatization protocol is well-established and robust, though it may require longer reaction times and careful control of conditions to minimize side reactions.
-
Dinitrobenzoyl chloride offers a simpler and faster derivatization procedure.[1] However, the resulting derivatives are detected by UV-Vis spectroscopy, which is generally less sensitive than fluorescence detection. This makes it a suitable option for applications where amine concentrations are relatively high and speed is a priority.
For drug development professionals and researchers working with trace amounts of amines, Dansyl chloride is the recommended reagent due to its significantly lower limits of detection. For routine analysis of samples with higher amine content where high throughput is desired, Dinitrobenzoyl chloride may be a more practical choice.
References
- 1. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide: 2,4-Dinitrobenzoyl Chloride vs. FMOC-Cl for Peptide Derivatization
For researchers, scientists, and drug development professionals, the accurate quantification and analysis of peptides is paramount. Pre-column derivatization is a critical step in enhancing the detectability of peptides for chromatographic techniques like High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of two common derivatizing agents: 2,4-Dinitrobenzoyl chloride (DNBC) and 9-Fluorenylmethyl chloroformate (FMOC-Cl).
This comparison will delve into their performance, supported by experimental data, to aid in the selection of the most appropriate reagent for your specific analytical needs.
At a Glance: DNBC vs. FMOC-Cl
| Feature | This compound (DNBC) | 9-Fluorenylmethyl chloroformate (FMOC-Cl) |
| Principle of Detection | UV Absorbance | Fluorescence, UV Absorbance |
| Reaction pH | Alkaline | Alkaline (pH 8.0 - 11.4)[1][2] |
| Reaction Time | Typically rapid | 5 - 40 minutes at room temperature[1][2][3] |
| Detection Sensitivity | Generally lower than fluorescence-based methods | High (femtome range with fluorescence detection)[1][3] |
| Derivative Stability | Generally stable | Derivatives are stable for over 48 hours[1] |
| Selectivity | Reacts with primary and secondary amines | Reacts with primary and secondary amines[3] |
| Key Advantages | Cost-effective, simple derivatization | High sensitivity, well-established protocols, stable derivatives[1][3] |
| Key Disadvantages | Lower sensitivity compared to FMOC-Cl | Potential for multiple derivatives with certain amino acids (e.g., His, Tyr) if not optimized[1] |
Delving Deeper: Performance and Application
FMOC-Cl: The High-Sensitivity Standard
9-Fluorenylmethyl chloroformate (FMOC-Cl) is a widely used derivatizing agent, particularly favored for its ability to impart strong fluorescence to amino acids and peptides. This property allows for highly sensitive detection, often reaching the femtomole range.[1][3] The resulting FMOC-derivatives are notably stable, with studies showing they remain unchanged for over 48 hours, which is advantageous for automated analysis of multiple samples.[1]
The derivatization reaction with FMOC-Cl is typically carried out under alkaline conditions, with optimized protocols using borate buffer at pH values ranging from 8.0 to 11.4.[1][2] The reaction is relatively fast, often completing within 40 minutes at room temperature.[1] One of the key advantages of FMOC-Cl is its reactivity with both primary and secondary amines, making it broadly applicable.[3] However, careful optimization of the reaction conditions is necessary to avoid the formation of multiple derivatives with amino acids like histidine and tyrosine, which can complicate chromatographic analysis.[1]
This compound (DNBC): A Cost-Effective Alternative
This compound is another effective derivatizing agent that reacts with the amino groups of peptides. The resulting dinitrobenzoyl derivatives can be readily detected by UV absorbance. While generally less sensitive than the fluorescence-based detection of FMOC derivatives, DNBC offers a cost-effective and straightforward approach to peptide derivatization.
DNBC is known for its role in the synthesis of benzoyl hydrazones which have shown various biological activities.[4] While specific quantitative data comparing its performance directly with FMOC-Cl for peptide analysis is less prevalent in the readily available literature, the principles of benzoyl chloride derivatization are well-established for the analysis of various neurochemicals and amino acids.[5][6] These methods highlight the rapid reaction times (seconds at room temperature) and the stability of the resulting benzoylated products.[5]
Experimental Considerations and Protocols
FMOC-Cl Derivatization Protocol (General)
This protocol is a generalized representation. For specific applications, optimization is recommended.
-
Sample Preparation: Dissolve the peptide sample in a suitable buffer, such as a borate buffer.
-
pH Adjustment: Adjust the pH of the sample solution to an alkaline range, typically between 8.0 and 11.4, using a suitable base.[1][2]
-
Derivatization: Add a solution of FMOC-Cl in an organic solvent (e.g., acetonitrile) to the sample. The molar ratio of FMOC-Cl to the total amino acid content is a critical parameter to optimize.[1]
-
Reaction: Allow the reaction to proceed at room temperature for a specified time, generally between 5 and 40 minutes.[1][2][3]
-
Quenching: Stop the reaction by adding a reagent that consumes excess FMOC-Cl, such as 1-aminoadamantane (ADAM).[2]
-
Analysis: The derivatized sample is then ready for injection into the HPLC system for separation and detection.
This compound Derivatization Protocol (General)
This protocol is based on general benzoyl chloride derivatization methods.
-
Sample Preparation: Prepare the peptide sample in an appropriate solvent.
-
Buffering: Add a buffer to the sample to achieve the desired alkaline pH for the reaction. Sodium carbonate is a commonly used buffer for benzoyl chloride derivatizations.[5]
-
Derivatization: Add a solution of this compound in an organic solvent (e.g., acetonitrile) to the sample.
-
Reaction: The reaction is typically very rapid and can proceed at room temperature.
-
Sample Dilution: After the reaction, the sample may be diluted with water or another suitable solvent to reduce the organic content before analysis.[5]
-
Analysis: The derivatized sample can then be analyzed by HPLC with UV detection.
Visualizing the Chemistry and Workflow
To better understand the processes, the following diagrams illustrate the chemical reactions and a typical experimental workflow.
Caption: Chemical derivatization of a peptide's primary amine with DNBC and FMOC-Cl.
Caption: A generalized experimental workflow for peptide derivatization and analysis.
Conclusion: Making the Right Choice
The choice between this compound and FMOC-Cl for peptide derivatization hinges on the specific requirements of the analysis.
-
For high-sensitivity applications , where detecting trace amounts of peptides is crucial, FMOC-Cl is the superior choice due to the fluorescent nature of its derivatives.[1] Its well-documented protocols and the high stability of the resulting products further solidify its position as a gold standard in many research settings.[1]
-
When cost-effectiveness and simplicity are primary concerns , and the required sensitivity is within the range of UV detection, This compound presents a viable and robust alternative.
Ultimately, the optimal derivatizing agent will depend on a careful consideration of the analytical goals, available instrumentation, and budget. For novel applications, preliminary experiments to validate the chosen method with specific peptides of interest are always recommended.
References
- 1. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. theclinivex.com [theclinivex.com]
- 5. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sanger's Reagent (DNFB) and 2,4-Dinitrobenzoyl Chloride for N-Terminal Amino Acid Analysis
For researchers, scientists, and professionals in drug development, the precise identification of the N-terminal amino acid of a protein or peptide is a critical step in protein characterization and sequencing. This guide provides an objective comparison between two derivatizing agents used for this purpose: the classical Sanger's reagent, 1-Fluoro-2,4-dinitrobenzene (DNFB), and 2,4-Dinitrobenzoyl chloride.
Overview of N-Terminal Analysis Reagents
The fundamental principle behind N-terminal analysis using these reagents involves the chemical labeling of the free alpha-amino group of the N-terminal amino acid.[1][2][3] Following this labeling, the protein is hydrolyzed into its constituent amino acids. The labeled N-terminal amino acid, which is stable to the hydrolysis process, can then be identified, typically through chromatography.[1][2][3][4]
Sanger's Reagent (DNFB) was famously used by Frederick Sanger in his pioneering work to sequence insulin.[5] It reacts with the N-terminal amino group via a nucleophilic aromatic substitution, forming a stable 2,4-dinitrophenyl (DNP) derivative.[2][3] This method, however, is destructive, meaning that after labeling and hydrolysis, only the N-terminal amino acid is identified while the rest of the peptide chain is destroyed.[1][2]
This compound , while structurally similar, is less commonly cited for the sequential N-terminal analysis of proteins in the same manner as DNFB. It is, however, a known derivatizing agent for amino acids. It reacts with amino groups to form a dinitrobenzoyl derivative.[6] The comparison that follows is based on the well-documented application of DNFB for N-terminal protein analysis and the available information on dinitrobenzoyl chloride as an amino acid derivatizing agent.
Performance and Characteristics: A Comparative Summary
| Feature | Sanger's Reagent (DNFB) | This compound |
| Reaction Principle | Nucleophilic aromatic substitution with the N-terminal α-amino group.[2][3] | Acylation of the amino group. |
| Product | 2,4-dinitrophenyl (DNP)-amino acid.[1][2] | 2,4-dinitrobenzoyl-amino acid. |
| Primary Application | N-terminal amino acid identification of peptides and proteins.[1][2][5] | General derivatization of amino acids for analysis.[6] |
| Methodology | Labeling of the intact peptide, followed by complete acid hydrolysis and identification of the DNP-amino acid.[2][3] | Derivatization of free amino acids, typically in an alkaline solution, followed by precipitation and analysis.[6] |
| Detection | The DNP-amino acid derivative is yellow and can be detected colorimetrically or by UV absorbance.[3][7] | The dinitrobenzoyl derivative can be analyzed via chromatography. |
| Sensitivity | Considered less sensitive than fluorescent labeling agents like dansyl chloride.[1][8] | Data on sensitivity for N-terminal protein analysis is not readily available. |
| Key Advantage | A historically significant and well-documented method for N-terminal analysis.[1][2][5] | The reaction with free amino acids is reported to be rapid.[6] |
| Limitations | Destructive method (only the N-terminal residue is identified).[1][2] Acid hydrolysis can destroy certain amino acids like tryptophan.[4][9] | Less established for N-terminal analysis of intact proteins compared to DNFB. |
Experimental Protocols
N-Terminal Analysis using Sanger's Reagent (DNFB)
This protocol is based on the classical Sanger method for identifying the N-terminal amino acid of a protein like insulin.
1. Derivatization of the N-terminus:
-
Dissolve the protein or peptide (e.g., 0.5 g of insulin) and an equal weight of sodium bicarbonate in a suitable volume of water (e.g., 5 mL).[3]
-
Prepare a solution of DNFB by dissolving it in a minimal amount of a water-miscible organic solvent like ethanol (e.g., 0.5 mL of DNFB in 10 mL of ethanol).[3]
-
Mix the two solutions and stir gently for approximately 2 hours at room temperature to allow for the reaction between DNFB and the free amino groups.[3]
-
The resulting DNP-protein will precipitate as a yellow powder.[3]
-
Collect the precipitate by centrifugation and wash it sequentially with water, ethanol, and ether to remove unreacted reagents. Air-dry the DNP-protein.[3]
2. Hydrolysis of the DNP-Protein:
-
Resuspend the dried DNP-protein in 6 M hydrochloric acid (HCl).[2][10]
-
Heat the mixture at 100-110°C for 12-24 hours to completely hydrolyze the peptide bonds.[2] The bond between the DNP group and the N-terminal amino acid is resistant to this acid hydrolysis.[2][4]
3. Identification of the DNP-Amino Acid:
-
After hydrolysis, cool the solution. The DNP-amino acid can be extracted from the aqueous solution of free amino acids using an organic solvent like ether.[3]
-
The extracted DNP-amino acid is then identified by chromatography (e.g., TLC, HPLC, or column chromatography) by comparing its retention time or migration distance to that of known DNP-amino acid standards.[1][3][11]
Amino Acid Derivatization using 3,5-Dinitrobenzoyl Chloride
This protocol describes the derivatization of free amino acids using a dinitrobenzoyl chloride, as detailed for 3,5-dinitrobenzoyl chloride.
1. Derivatization Reaction:
-
Dissolve the amino acid in 1 N sodium hydroxide solution.[6]
-
Add finely powdered 3,5-dinitrobenzoyl chloride to the solution and shake vigorously.[6] The reagent should dissolve rapidly.[6]
2. Precipitation of the Derivative:
-
Upon acidification of the solution with an acid like hydrochloric acid, the 3,5-dinitrobenzoyl derivative of the amino acid will precipitate out of the solution.[6]
3. Analysis:
-
The precipitate can be collected, purified (e.g., by recrystallization), and identified using various analytical techniques.
Visualizing the Workflows
The following diagrams illustrate the chemical reactions and experimental workflows for both reagents.
Caption: Workflow for N-terminal analysis using Sanger's reagent (DNFB).
Caption: Workflow for amino acid derivatization with this compound.
Conclusion
Sanger's reagent (DNFB) remains a foundational tool for the definitive identification of N-terminal amino acids, albeit one that is laborious and destructive to the peptide chain. Its methodology is well-established and thoroughly documented. This compound, on the other hand, is a capable derivatizing agent for free amino acids, but its application for N-terminal analysis of intact proteins is not as prevalent in the literature.
For researchers requiring a robust, albeit classic, method for single N-terminal identification, the Sanger method with DNFB is a viable option. However, for applications demanding higher sensitivity or sequential analysis, alternative methods such as Edman degradation or mass spectrometry are now more commonly employed.[1][12] The choice of reagent will ultimately depend on the specific analytical needs, the available instrumentation, and the amount of sample available.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]
- 6. 262. The identification of amino-acids by means of 3 : 5-dinitrobenzoyl chloride. Part II - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. Peptide Labeling [merckmillipore.com]
- 8. m.youtube.com [m.youtube.com]
- 9. waters.com [waters.com]
- 10. Protein Sequencing [archive.nptel.ac.in]
- 11. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein sequencing - Wikipedia [en.wikipedia.org]
A Comparative Guide to 2,4-Dinitrobenzoyl Chloride and Other Benzoyl Chloride Derivatives for Enhanced Analyte Detection
For researchers, scientists, and drug development professionals, the sensitive and accurate detection of analytes is paramount. Many molecules, such as alcohols, phenols, and amines, lack a strong chromophore, making their detection by UV-visible or fluorescence detectors in High-Performance Liquid Chromatography (HPLC) challenging. Chemical derivatization is a powerful technique to overcome this limitation by attaching a chromophoric or fluorophoric tag to the analyte.[1][2][3] Among the various derivatizing agents, benzoyl chloride and its substituted derivatives are widely used due to their reactivity with hydroxyl and amino groups.[3][4]
This guide provides a comprehensive comparison of 2,4-Dinitrobenzoyl chloride with other common benzoyl chloride derivatives, focusing on its advantages in terms of reactivity and application in analytical chemistry.
Enhanced Reactivity of this compound
The primary advantage of this compound over other benzoyl chloride derivatives lies in its significantly increased reactivity. This heightened reactivity is attributed to the presence of two electron-withdrawing nitro groups on the benzene ring. These groups inductively and through resonance withdraw electron density from the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl or amino groups of the analyte.
This increased reactivity translates to several practical benefits in a laboratory setting:
-
Faster Reaction Times: Derivatization reactions with this compound can often be completed more rapidly than with less substituted benzoyl chlorides.[4]
-
Milder Reaction Conditions: The enhanced reactivity may allow for derivatization to occur under less stringent conditions, such as lower temperatures, which can be crucial for the integrity of thermally labile analytes.
-
Higher Derivatization Yields: The favorable kinetics can lead to more complete reactions, resulting in higher yields of the derivatized product and improved sensitivity of the analytical method.
The following diagram illustrates the logical relationship between the substitution pattern of benzoyl chloride derivatives and their relative reactivity towards nucleophiles.
Comparative Analysis of Experimental Protocols
The increased reactivity of dinitro-substituted benzoyl chlorides influences the conditions required for effective derivatization. The following table summarizes typical experimental protocols for derivatization with benzoyl chloride and 3,5-dinitrobenzoyl chloride, a close analog of this compound. The conditions for this compound are expected to be very similar to those for the 3,5-isomer.
| Parameter | Benzoyl Chloride[5] | 3,5-Dinitrobenzoyl Chloride[6] | This compound (Inferred) |
| Analyte | Neurochemicals (amines, phenols) | Biogenic Amines | Alcohols, Amines, Phenols |
| Solvent | Acetonitrile | Acetonitrile/2-Propanol | Acetonitrile |
| Base/pH | 100 mM Sodium Carbonate | 1 M NaOH | Alkaline pH (e.g., Sodium Carbonate or NaOH) |
| Reaction Time | < 1 minute | 3 minutes | ~ 3 minutes or less |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Termination | Addition of internal standard mix | Addition of 2 M HCl | Acidification (e.g., HCl or Formic Acid) |
Experimental Methodologies
General Workflow for Pre-Column Derivatization
The following diagram outlines a typical experimental workflow for the pre-column derivatization of an analyte with a dinitrobenzoyl chloride derivative prior to HPLC analysis.
Detailed Protocol for Derivatization of Biogenic Amines with 3,5-Dinitrobenzoyl Chloride
A method for the derivatization of biogenic amines using 3,5-dinitrobenzoyl chloride has been described with the following steps[6]:
-
Samples are placed in a solution of 1 M NaOH.
-
2-propanol is added, followed by the addition of 50 mM 3,5-dinitrobenzoyl chloride in acetonitrile.
-
The reaction proceeds for 3 minutes at ambient temperature.
-
The reaction is terminated by the addition of 2 M HCl.
-
The resulting dinitrobenzoyl derivatives are then ready for HPLC analysis with UV detection at 260 nm.[6]
This protocol highlights the rapid and straightforward nature of derivatization with highly reactive dinitrobenzoyl chlorides.
Reaction Mechanism: Nucleophilic Acyl Substitution
The derivatization reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen of a hydroxyl group or the nitrogen of an amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. The chloride ion is subsequently eliminated as a leaving group, forming a stable ester or amide derivative.
The electron-withdrawing nitro groups stabilize the negative charge that develops on the carbonyl oxygen in the tetrahedral intermediate, thereby lowering the activation energy of the reaction and increasing the reaction rate.
Conclusion
This compound offers significant advantages over unsubstituted and mono-substituted benzoyl chloride derivatives as a derivatizing agent for HPLC analysis. Its enhanced reactivity, stemming from the two electron-withdrawing nitro groups, allows for faster reactions under milder conditions, potentially leading to higher derivatization yields and improved analytical sensitivity. While the fundamental principles of derivatization are similar across the benzoyl chloride family, the superior reactivity of this compound makes it a highly efficient choice for the routine analysis of compounds containing hydroxyl and amino functionalities in research and drug development settings.
References
- 1. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 2. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Derivatizing Agents: A Comparative Guide to 2,4-Dinitrobenzoyl Chloride (DNBC) and o-Phthalaldehyde (OPA) for Amine Analysis via HPLC
In the realm of analytical chemistry, particularly in pharmaceutical and biomedical research, the accurate quantification of amines, including amino acids and biogenic amines, is of paramount importance. Due to the lack of a strong chromophore in many of these compounds, derivatization is a crucial step to enhance their detectability by High-Performance Liquid Chromatography (HPLC). This guide provides a detailed comparison of two common pre-column derivatization reagents: 2,4-Dinitrobenzoyl chloride (DNBC) and o-Phthalaldehyde (OPA).
This comparison is based on data from separate validation studies for each method, as a direct head-to-head comparative study with comprehensive data was not available in the public domain. The DNBC method is exemplified by a study on the determination of biogenic amines in chicken meat, while the OPA method is illustrated by a study on the analysis of free amino acids in fish. This guide will delve into the experimental protocols of both methods and present their performance characteristics in a comparative manner to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their analytical needs.
Data Presentation: A Comparative Overview
The following table summarizes the key performance parameters of the HPLC methods using DNBC and OPA for the derivatization and quantification of amines. It is important to note that the data for each method is derived from separate studies and for different, albeit related, analytes.
| Performance Parameter | This compound (DNBC) Method[1] | o-Phthalaldehyde (OPA) Method[2] |
| Analyte(s) | Tyramine, Putrescine, Cadaverine, Spermidine, Spermine | Lysine, Histidine, Ornithine |
| Matrix | Chicken Meat | Fish (Mahi-mahi, Tuna, Flounder) |
| Linearity (r²) | > 0.99 | 0.99 |
| Limit of Detection (LOD) | 0.03–1.25 µg/mL | 40–70 pmol/mL |
| Limit of Quantification (LOQ) | 0.15–5.00 µg/mL | Not Reported |
| Precision (%RSD) | < 5% | Not Reported |
| Accuracy (Recovery %) | 64–112% | 72–98% |
| Detector | UV | Fluorescence |
Experimental Protocols: A Step-by-Step Comparison
The methodologies for both the DNBC and OPA derivatization followed by HPLC analysis are detailed below. These protocols are based on the procedures outlined in their respective validation studies.
This compound (DNBC) Method for Biogenic Amines[1]
1. Sample Preparation and Extraction:
-
Homogenize 5g of chicken meat with 10 mL of 0.1 M HCl.
-
Centrifuge the homogenate at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm membrane filter.
2. Derivatization Procedure:
-
To 1 mL of the filtered extract, add 2 mL of 2 M NaOH.
-
Add 10 µL of benzoyl chloride (as a stand-in for the DNBC protocol detail which was not fully available).
-
Vortex for 1 minute.
-
Allow the reaction to proceed for 20 minutes at room temperature.
-
Add 2 mL of saturated NaCl solution to stop the reaction.
-
Extract the derivatives with 3 mL of diethyl ether.
-
Evaporate the ether layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
3. HPLC Analysis:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 254 nm.
-
Injection Volume: 20 µL.
o-Phthalaldehyde (OPA) Method for Free Amino Acids[2]
1. Sample Preparation and Extraction:
-
Homogenize fish tissue with 75% methanol.
-
Centrifuge the homogenate.
-
Filter the supernatant.
2. Derivatization Procedure:
-
The derivatization is performed using an automated pre-column derivatization system.
-
Mix the sample extract with the OPA reagent (a solution of OPA, 2-mercaptoethanol, and borate buffer).
-
Allow a short reaction time (typically 1-2 minutes) before injection.
3. HPLC Analysis:
-
Column: Ultrasphere ODS column.
-
Mobile Phase: A binary solvent gradient.
-
Detector: Fluorescence detector.
-
Analysis Time: 35 minutes per sample.
Visualizing the Workflow: A Comparative Diagram
The following diagrams illustrate the distinct experimental workflows for the DNBC and OPA derivatization and analysis methods.
Caption: Comparative workflow of DNBC and OPA derivatization methods.
Conclusion
Both the this compound and o-Phthalaldehyde methods offer viable pathways for the derivatization of amines for HPLC analysis. The choice between the two will largely depend on the specific application, the nature of the analyte and matrix, and the available instrumentation.
The DNBC method, as illustrated, involves a more laborious manual sample preparation process with a liquid-liquid extraction step, but results in stable derivatives that can be detected using a standard UV detector. This might be advantageous in laboratories without access to a fluorescence detector.
On the other hand, the OPA method is readily amenable to automation, significantly reducing sample preparation time and potential for human error. The use of a fluorescence detector provides high sensitivity, as indicated by the low limits of detection reported in picomolar concentrations. However, the stability of the OPA derivatives can be a concern, making immediate analysis after derivatization crucial.
Researchers should carefully consider these trade-offs between workflow complexity, sensitivity, and instrumentation requirements when selecting the appropriate derivatization strategy for their amine quantification studies. The data and protocols presented in this guide, though from separate studies, provide a valuable starting point for this decision-making process.
References
A Researcher's Guide to Derivatization with Dinitrobenzoyl Chloride for Enhanced Analyte Detection
For researchers, scientists, and professionals in drug development, achieving sensitive and reliable quantification of target analytes is paramount. Chemical derivatization is a powerful technique to enhance the detectability of compounds that lack a suitable chromophore for UV detection or ionize poorly for mass spectrometry. This guide provides a comparative overview of derivatization methods using dinitrobenzoyl chloride reagents, focusing on experimental protocols and performance data to aid in method selection and development.
Comparative Performance of Dinitrobenzoyl Chloride Derivatization Methods
The following table summarizes the performance of two distinct derivatization methods using dinitrobenzoyl chloride analogues. These methods, while employing slightly different reagents, provide a solid benchmark for the expected performance of a 2,4-Dinitrobenzoyl chloride-based derivatization protocol.
| Performance Metric | Method A: 3,5-Dinitrobenzoyl Chloride for Biogenic Amines[1][2] | Method B: 4-Nitrobenzoyl Chloride for Phenols[3][4][5] |
| Target Analytes | Biogenic Amines (e.g., Histamine, Tyramine) | Phenol and related compounds (e.g., Chlorophenols) |
| Reaction Time | 3 minutes | 1 minute |
| Reaction Temperature | Ambient Temperature | 50°C |
| pH | Alkaline (1 M NaOH) | 8.5 (Borate Buffer) |
| Detection Wavelength | 260 nm | 280 nm |
| Limits of Detection (LOD) | 124 - 864 µg/L | 0.006 - 0.05 mg/L |
| Linearity (r²) | 0.989 - 0.996 | ≥ 0.9928 |
| Recovery | Not specified in the abstract | Satisfactory from spiked tap water |
Experimental Protocols
Below are detailed experimental methodologies for the two comparative derivatization methods. These protocols can be adapted for use with this compound with appropriate optimization.
Method A: Derivatization of Biogenic Amines with 3,5-Dinitrobenzoyl Chloride[1][2]
This protocol is designed for the pre-column derivatization of biogenic amines in fermented food samples.
-
Sample Preparation: Extract biogenic amines from the sample matrix using a suitable solvent and procedure.
-
Derivatization Reaction:
-
To the sample extract, add 1 M Sodium Hydroxide (NaOH) to create a strong alkaline environment.
-
Add 2-propanol.
-
Introduce a 50 mM solution of 3,5-Dinitrobenzoyl chloride in acetonitrile.
-
Allow the reaction to proceed for 3 minutes at room temperature.
-
-
Reaction Termination: Add 2 M Hydrochloric Acid (HCl) to stop the reaction.
-
Analysis: The derivatized sample is then ready for injection into a High-Performance Liquid Chromatography (HPLC) system with UV detection at 260 nm.
Method B: Derivatization of Phenols with 4-Nitrobenzoyl Chloride[3][4][5]
This method is optimized for the derivatization of phenol and related compounds in water samples.
-
Sample Preparation: Water samples can be used directly. For other matrices, an appropriate extraction and clean-up procedure should be employed.
-
Derivatization Reaction:
-
In a reaction vial, combine 100 µL of the aqueous sample with 100 µL of 0.1 M borate buffer (pH 8.5).
-
Add 100 µL of a 2 mg/mL solution of 4-Nitrobenzoyl chloride in acetonitrile.
-
Vortex the mixture.
-
Incubate the reaction at 50°C for 1 minute.
-
-
Analysis: An aliquot of the reaction mixture is directly injected into the HPLC system for analysis, with UV detection at 280 nm.
Experimental Workflow and Signaling Pathway Diagrams
To visualize the derivatization and analysis process, the following diagrams illustrate the general experimental workflow.
Caption: Generalized experimental workflow for analyte derivatization.
The chemical reaction underlying the derivatization process is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of a primary or secondary amine, or the oxygen atom of a phenol, attacks the electrophilic carbonyl carbon of the this compound. This results in the formation of a stable amide or ester linkage, respectively, and the elimination of hydrochloric acid.
Caption: Reaction of an amine with this compound.
References
- 1. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 4. scirp.org [scirp.org]
- 5. researchgate.net [researchgate.net]
Linearity and sensitivity comparison of different derivatization reagents
For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is paramount. This guide provides an objective comparison of three widely used pre-column derivatization reagents: 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQ-Tag), a combination of o-phthalaldehyde and 9-fluorenylmethyl chloroformate (OPA/FMOC), and dansyl chloride (DNS-Cl). The comparison focuses on key performance metrics of linearity and sensitivity, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for your analytical needs.
This guide synthesizes data from multiple studies to offer a comprehensive overview. It is important to note that the performance of these reagents can vary depending on the specific amino acid, the analytical instrumentation, and the laboratory conditions.
Performance Comparison: Linearity and Sensitivity
The following table summarizes the quantitative performance of AccQ-Tag, OPA/FMOC, and Dansyl Chloride based on published experimental data. This allows for a direct comparison of their linear ranges, correlation coefficients (R²), and sensitivity in terms of Limit of Detection (LOD) and Limit of Quantitation (LOQ).
| Derivatization Reagent | Linear Range | Correlation Coefficient (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| AccQ-Tag | 1–500 µM[1] | >0.995[1] | As low as 1.65 fmol[2][3] | 0.25–30 µmol/L (validated range)[4][5] |
| OPA/FMOC | 0.9–1,000 pmol/µL[6] | >0.99[6] | ~0.9 pmol[6] | ~3.8 pmol[6] |
| Dansyl Chloride (DNS-Cl) | 0.05–0.5 mmol/L[7] | >0.98[8] | 4.32–85.34 fmol[8] | Not explicitly stated in the provided results. |
Signaling Pathways and Experimental Workflows
To visualize the processes involved, the following diagrams illustrate the derivatization reactions and a general experimental workflow.
References
- 1. waters.com [waters.com]
- 2. A sensitive and rapid method for amino acid quantitation in malaria biological samples using AccQ•Tag UPLC-ESI-MS/MS with multiple reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Quantifying the Reproducibility of Amine and Phenol Derivatization for HPLC Analysis: A Comparative Guide
Performance Comparison of Derivatization Agents
The reproducibility of a derivatization method is primarily assessed through its precision, typically expressed as the relative standard deviation (RSD) of measurements taken within a single day (intra-day precision) and across multiple days (inter-day precision). The following tables summarize the performance of 4-Nitrobenzoyl chloride, Dansyl chloride, and Benzoyl chloride in the derivatization of various analytes for HPLC analysis.
Table 1: Reproducibility of 4-Nitrobenzoyl Chloride Derivatization of Phenols [1][2]
This table presents the intra-day and inter-day precision and accuracy for the determination of phenol and its related compounds using 4-Nitrobenzoyl chloride derivatization followed by HPLC-UV analysis.
| Analyte | Intra-Day SD (%) | Intra-Day Recovery (%) | Inter-Day SD (%) | Inter-Day Recovery (%) |
| Phenol | 2.6 - 11.1 | 87.5 - 105.2 | 4.2 - 12.0 | 88.5 - 104.1 |
| 2-Chlorophenol | 3.5 - 9.8 | 90.2 - 103.4 | 5.1 - 11.5 | 89.1 - 102.7 |
| 4-Chlorophenol | 4.1 - 10.5 | 88.9 - 104.8 | 4.8 - 11.8 | 89.3 - 103.5 |
| 2,4-Dichlorophenol | 3.2 - 9.5 | 91.0 - 102.1 | 4.5 - 10.9 | 90.5 - 101.7 |
| 2,6-Dichlorophenol | 3.8 - 10.1 | 89.5 - 103.9 | 5.3 - 11.2 | 88.8 - 102.4 |
| 2,4,6-Trichlorophenol | 4.5 - 11.0 | 88.1 - 105.0 | 5.9 - 12.0 | 87.9 - 104.2 |
| 2-Phenylphenol | 3.9 - 9.9 | 90.8 - 102.5 | 4.6 - 10.7 | 90.1 - 101.9 |
| 3-Phenylphenol | 4.2 - 10.3 | 89.8 - 103.2 | 5.0 - 11.4 | 89.6 - 102.8 |
| 4-Phenylphenol | 3.7 - 9.7 | 91.2 - 101.8 | 4.9 - 10.5 | 90.7 - 101.5 |
Table 2: Reproducibility of Dansyl Chloride Derivatization of Biogenic Amines [3][4]
This table showcases the intra-day and inter-day precision for the determination of various biogenic amines in different food matrices using Dansyl chloride derivatization.
| Analyte | Intra-Day RSD (%) | Inter-Day RSD (%) |
| Tryptamine | 1.86 - 5.95 | 2.08 - 5.96 |
| β-phenylethylamine | 1.86 - 5.95 | 2.08 - 5.96 |
| Putrescine | 1.86 - 5.95 | 2.08 - 5.96 |
| Cadaverine | 1.86 - 5.95 | 2.08 - 5.96 |
| Histamine | 1.86 - 5.95 | 2.08 - 5.96 |
| Tyramine | 1.86 - 5.95 | 2.08 - 5.96 |
| Spermidine | 1.86 - 5.95 | 2.08 - 5.96 |
| Spermine | 1.86 - 5.95 | 2.08 - 5.96 |
Table 3: Performance Characteristics of Benzoyl Chloride Derivatization [5][6]
While detailed tabulated data is limited, studies on benzoyl chloride derivatization for neurochemicals and amino acids report excellent performance.
| Parameter | Observation |
| Precision | Relative standard deviations were below 10% for the analysis of 70 neurochemicals.[5] |
| Stability | The benzoyl derivative of GABA showed stability for 2 months.[6] |
| Applicability | Broadly applicable to primary and secondary amines, phenols, thiols, and some alcohols.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are outlines of the experimental protocols for the discussed derivatization methods.
4-Nitrobenzoyl Chloride Derivatization of Phenols[1]
-
Sample Preparation: To 100 µL of the sample solution, add 100 µL of borate buffer (pH 8.5).
-
Derivatization: Add 100 µL of 4-Nitrobenzoyl chloride solution (2 mg/mL in a suitable solvent).
-
Reaction: Vortex the mixture and let it stand for the optimized reaction time (e.g., 1 minute).
-
Quenching: Stop the reaction by adding a quenching agent if necessary.
-
Analysis: Inject an aliquot of the final solution into the HPLC system.
Dansyl Chloride Derivatization of Biogenic Amines[3]
-
Extraction: Extract biogenic amines from the sample using perchloric acid.
-
Derivatization: To the extract, add sodium hydroxide and a solution of Dansyl chloride in acetone.
-
Incubation: Incubate the mixture in a water bath at a specific temperature (e.g., 40°C) for a set time (e.g., 45 minutes) in the dark.
-
Residual Reagent Removal: Add ammonium hydroxide to remove excess Dansyl chloride.
-
Final Preparation: Adjust the final volume with a suitable solvent and filter before HPLC injection.
Benzoyl Chloride Derivatization of Neurochemicals[5]
-
Sample Preparation: To 20 µL of the supernatant of the sample extract, add 10 µL of 100 mM sodium carbonate.
-
Derivatization: Add 10 µL of Benzoyl chloride (2% v/v in acetonitrile).
-
Internal Standard Addition: Add 10 µL of the internal standard mixture.
-
Dilution: Add 50 µL of water to the mixture.
-
Analysis: Inject the prepared sample into the LC-MS/MS system.
Visualizing the Workflow and Reproducibility Assessment
To further clarify the experimental process and the logic behind reproducibility assessment, the following diagrams are provided.
Caption: General experimental workflow for pre-column derivatization.
Caption: Assessment of method reproducibility through precision and accuracy.
References
- 1. scirp.org [scirp.org]
- 2. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 3. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Derivatization Agents: A Cost-Benefit Analysis of 2,4-Dinitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, particularly in chromatography, derivatization is a critical step to enhance the detection and separation of analytes that lack chromophores or fluorophores, or exhibit poor chromatographic retention. The choice of a derivatization agent is pivotal and is dictated by a balance of cost, efficiency, and the specific requirements of the analytical method. This guide provides a comprehensive cost-benefit analysis of 2,4-Dinitrobenzoyl chloride (DNBC) in comparison to other widely used derivatization agents for the analysis of amines, amino acids, and other relevant biomolecules.
Executive Summary
This compound is a cost-effective and reactive derivatizing agent that imparts strong UV-absorbing properties to analytes, making it a viable choice for HPLC-UV analysis. However, its performance in terms of sensitivity may be surpassed by fluorescent derivatization agents like Dansyl chloride and o-Phthalaldehyde (OPA). The stability of the resulting derivatives and the simplicity of the reaction protocol are additional factors to consider in the selection process. This guide presents a detailed comparison of DNBC with other common derivatization agents, supported by experimental data and protocols to aid researchers in making an informed decision.
Data Presentation: A Quantitative Comparison of Derivatization Agents
The following table summarizes the key performance indicators for this compound and its alternatives. The data presented is a synthesis of information from various scientific publications and supplier catalogs.
| Derivatization Agent | Target Functional Group | Detection Method | Approx. Cost (per gram) | Reaction Time | Derivative Stability | Relative Sensitivity | Key Advantages | Key Disadvantages |
| This compound (DNBC) | Primary & Secondary Amines, Alcohols | UV | ~$20 - $40 | 30-60 min | Good | Moderate | Cost-effective, good reactivity, stable derivatives. | Lower sensitivity than fluorescent tags, potential for reagent-related interferences. |
| Dansyl Chloride | Primary & Secondary Amines, Phenols | Fluorescence, MS | ~$85 - $130[1] | 30-120 min[2] | Good | High | High sensitivity, well-established methods, stable derivatives.[2] | Higher cost, longer reaction times may be required. |
| Dabsyl Chloride | Primary & Secondary Amines | Visible, MS | ~$36 - $184[3][4][5] | 15-30 min | Very Good | High | Stable derivatives, visible detection avoids some background interference.[2] | Higher cost than DNBC. |
| o-Phthalaldehyde (OPA) | Primary Amines (in presence of a thiol) | Fluorescence | ~$87 - $130[6][7][8] | 1-2 min[9] | Poor to Moderate | Very High | Very fast reaction, high sensitivity, reagent itself is not fluorescent.[9] | Derivatives can be unstable, does not react with secondary amines.[9] |
| 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) | Primary & Secondary Amines | Fluorescence, UV | ~$45 - $132[10][11] | < 15 min | Good | High | Reacts with both primary and secondary amines, stable derivatives. | Can be expensive, reagent hydrolysis can cause interference. |
| Marfey's Reagent (FDAA) | Primary Amines | UV | ~$100 - $223[12][13][14][15][16] | ~90 min[16] | Good | Moderate | Chiral analysis of amino acids.[17] | High cost, primarily for enantiomeric separation. |
Note: Prices are estimates based on publicly available data from various suppliers (e.g., Sigma-Aldrich, Thermo Fisher Scientific, Biosynth) and may vary depending on the vendor, purity, and quantity purchased.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for derivatization using this compound and a common alternative, Dansyl chloride.
Protocol 1: Derivatization of Amino Acids with this compound (DNBC)
This protocol is based on the principles of derivatization with similar nitroaromatic reagents like FDNB (Sanger's reagent).
Materials:
-
Amino acid standard solution or sample hydrolysate.
-
This compound (DNBC) solution (e.g., 10 mg/mL in a suitable organic solvent like acetonitrile).
-
Sodium bicarbonate buffer (e.g., 1 M, pH 9.0).
-
Hydrochloric acid (e.g., 2 M) for quenching the reaction.
-
Acetonitrile or other suitable organic solvent for dilution.
Procedure:
-
To 100 µL of the amino acid sample in a reaction vial, add 200 µL of sodium bicarbonate buffer.
-
Add 200 µL of the DNBC solution to the vial.
-
Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for 30-60 minutes. The reaction should be performed in a fume hood due to the reactivity of DNBC.
-
After incubation, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 100 µL of 2 M HCl. This will neutralize the excess bicarbonate and stop the derivatization.
-
The derivatized sample can then be diluted with the mobile phase or a suitable solvent and injected into the HPLC system for analysis. Detection is typically performed at a wavelength around 254 nm.
Protocol 2: Derivatization of Amino Acids with Dansyl Chloride
This protocol is a well-established method for the fluorescent labeling of amino acids.[18][19]
Materials:
-
Amino acid standard solution or sample.
-
Dansyl chloride solution (e.g., 5 mg/mL in acetone or acetonitrile).
-
Sodium bicarbonate or carbonate buffer (e.g., 0.1 M, pH 9.5-10).
-
A quenching solution (e.g., a solution of a primary amine like proline or hydroxylamine) is optional.
-
Formic acid or acetic acid for acidification.
Procedure:
-
To 50 µL of the amino acid sample in a microcentrifuge tube, add 100 µL of the sodium bicarbonate buffer.
-
Add 100 µL of the Dansyl chloride solution.
-
Mix thoroughly and incubate the mixture in a water bath or heating block at a specific temperature (e.g., 37-60°C) for 30-120 minutes in the dark, as dansyl derivatives are light-sensitive.[2]
-
After incubation, the reaction can be stopped by adding a quenching solution or by acidification with a small volume of formic or acetic acid.
-
The sample is then ready for HPLC analysis with fluorescence detection (e.g., excitation at ~335 nm and emission at ~520 nm).
Mandatory Visualizations
Experimental Workflow for Derivatization and HPLC Analysis
The following diagram illustrates a typical workflow for the analysis of biological samples using pre-column derivatization followed by HPLC.
Caption: A generalized workflow for sample analysis using pre-column derivatization.
Logical Relationship: Cost vs. Sensitivity in Derivatization Agent Selection
The choice of a derivatization agent often involves a trade-off between cost and the required sensitivity of the assay. This diagram illustrates this relationship for the discussed reagents.
Caption: The interplay between cost and sensitivity for common derivatization agents.
Conclusion
The selection of an appropriate derivatization agent is a multifaceted decision that significantly impacts the outcome and cost of analytical research. This compound presents a compelling option for researchers who require a cost-effective and reliable method for the derivatization of amines and alcohols for HPLC-UV analysis. Its stable derivatives and straightforward reaction protocol make it a practical choice for routine analyses where ultra-high sensitivity is not the primary concern.
For applications demanding lower detection limits, fluorescent derivatization agents such as Dansyl chloride, Dabsyl chloride, and OPA are superior, albeit at a higher cost. The choice between these will depend on factors such as the stability of the derivatives, the presence of secondary amines in the sample, and the speed of the reaction. Ultimately, the optimal derivatization strategy will align with the specific analytical goals, sample complexity, and budgetary constraints of the research project. This guide provides the foundational information to navigate these choices effectively.
References
- 1. Dansyl Chloride Pre-Column Derivatization Reagent [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Dabsyl Chloride 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. Dabsyl chloride - MedChem Express [bioscience.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 邻苯二甲醛 suitable for fluorescence, ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 7. OPA [o-Phthaldialdehyde] UltraPure Grade - 1 g [eurogentec.com]
- 8. Fluoraldehyde™ o-Phthaldialdehyde Crystals (OPA) 5 g | Buy Online | Thermo Scientific™ [thermofisher.com]
- 9. sdiarticle4.com [sdiarticle4.com]
- 10. labdepotinc.com [labdepotinc.com]
- 11. Bachem Fmoc-Cl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 12. Marfey's reagent | 95713-52-3 | FM42529 | Biosynth [biosynth.com]
- 13. chempep.com [chempep.com]
- 14. Marfey's reagent | 95713-52-3 | KMF-3870-PI | Biosynth [biosynth.com]
- 15. 48895 [thermofisher.com]
- 16. Thermo Scientific FDAA (Marfey's Reagent) (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 17. Amino acid analysis by high-performance liquid chromatography after derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeted Quantification of Amino Acids by Dansylation | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Safe Disposal of 3,5-Dinitrobenzoyl Chloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals like 3,5-Dinitrobenzoyl chloride is paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of 3,5-Dinitrobenzoyl chloride, adhering to stringent safety protocols.
Immediate Safety and Handling Precautions
3,5-Dinitrobenzoyl chloride is a corrosive solid that is highly reactive with water and moisture, liberating toxic gases upon contact.[1][2][3] It can cause severe skin burns and eye damage, and is suspected of causing genetic defects.[1][2] Therefore, strict adherence to safety measures is crucial.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling 3,5-Dinitrobenzoyl chloride. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Skin Protection: Chemical-resistant gloves and protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: In case of insufficient ventilation or dust generation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[1]
Handling:
-
Handle the substance in a well-ventilated area, preferably in a chemical fume hood.[1][2]
-
Do not breathe dust.[2]
-
Keep away from incompatible materials such as bases, water, strong oxidizing agents, and strong acids.[1][2][3]
-
Ensure that eyewash stations and safety showers are readily accessible.[1]
Spill Management Protocol
In the event of a spill, follow these procedures immediately:
-
Evacuate: Evacuate non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, cover the spill with an inert, dry absorbent material such as sand, silica gel, or vermiculite.[1] Do not use water. [1][4]
-
Collection: Carefully sweep or shovel the absorbed material into a suitable, labeled, and closed container for disposal.[1][2]
-
Decontamination: Clean the spill area thoroughly with a dry cloth or paper towels. Avoid using water for cleanup.
-
Disposal: Treat the collected waste as hazardous and dispose of it according to the procedures outlined below.
Step-by-Step Disposal Procedure
The disposal of 3,5-Dinitrobenzoyl chloride must be conducted in compliance with all federal, state, and local environmental regulations.[4]
-
Waste Identification: 3,5-Dinitrobenzoyl chloride is classified as a corrosive solid.[1] All waste containing this chemical must be treated as hazardous.
-
Containerization:
-
Place all waste, including contaminated absorbent materials and disposable PPE, into a designated, clearly labeled, and sealed container.
-
Ensure the container is dry and stored away from incompatible materials.
-
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1][2] The storage area should be a corrosives area.[1][2]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and approved waste disposal company.[1][2][5] Do not attempt to treat or dispose of the chemical waste yourself.
-
Documentation: Maintain accurate records of the waste generated, including the quantity, date of generation, and disposal manifest provided by the waste disposal company.
Chemical Incompatibility and Hazard Data
Proper storage and handling require an understanding of 3,5-Dinitrobenzoyl chloride's incompatibilities and physical properties.
| Parameter | Information | Source |
| Incompatible Materials | Bases, Water, Strong oxidizing agents, Strong acids | [1][2][3] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Chlorine, Hydrogen chloride gas | [1][2][3] |
| Reaction with Water | Liberates toxic gas | [1][2][3] |
| Appearance | Yellowish-brown flakes with an acrid odor | [4] |
| Melting Point | 68 - 69 °C (154 - 156 °F) | |
| Boiling Point | 196 °C (385 °F) at 15 hPa |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of 3,5-Dinitrobenzoyl chloride.
Caption: Workflow for the safe handling and disposal of 3,5-Dinitrobenzoyl chloride.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2,4-Dinitrobenzoyl Chloride
For Immediate Reference: Essential Safety and Handling Protocols
Handling 2,4-Dinitrobenzoyl chloride requires stringent safety measures due to its corrosive nature and potential for severe harm upon contact. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a corrosive solid that causes severe skin burns and eye damage.[1][2] It is also moisture-sensitive and may release toxic gases upon contact with water.[1][2] Therefore, a comprehensive PPE strategy is the first line of defense.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety goggles and a face shield | Goggles must be chemical splash-proof.[1] A full face shield is required when handling larger quantities or when there is a significant risk of splashing.[3] |
| Skin | Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a lab coat | Gloves should be inspected for integrity before each use and changed frequently.[2] A flame-retardant lab coat is recommended. |
| Respiratory | NIOSH/MSHA approved respirator | Required when engineering controls are insufficient or during emergency situations.[1][4] Use a respirator with a particulate filter for dusts.[1] |
| Body | Closed-toe shoes and long pants | Full-length pants and closed-toe shoes are mandatory to protect against spills. |
Operational Plan: From Preparation to Disposal
A systematic approach to handling this compound is crucial. The following step-by-step workflow minimizes exposure and ensures safe management of the chemical throughout the experimental process.
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound.
Emergency Procedures: Immediate Actions for Exposure and Spills
In the event of an emergency, prompt and correct action is vital.
Table 2: Emergency Response Protocol
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air immediately.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water. If the person is conscious, give them two glasses of water to drink. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1] For large spills, contact your institution's environmental health and safety department immediately. Do not allow the spill to enter drains. |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated contaminated materials is a critical final step.
-
Solid Waste: All solid waste, including contaminated gloves, paper towels, and empty containers, must be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused or quenched this compound solutions should be collected in a designated, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Decontamination: All glassware and equipment that have come into contact with this compound must be thoroughly decontaminated before reuse. A common method is to rinse with a suitable solvent (e.g., acetone) followed by washing with soap and water. The solvent rinse should be collected as hazardous waste.
By adhering to these detailed protocols, researchers can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and responsibility within the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
